Cefacetrile-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13N3O6S |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[2-(azanylidyne(113C)methyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1/i2+1,3+1,8+1 |
InChI Key |
RRYMAQUWDLIUPV-YHRLWLEISA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N[13C](=O)[13CH2][13C]#N)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cefacetrile-13C3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Cefacetrile-13C3, an isotopically labeled analog of the first-generation cephalosporin antibiotic, Cefacetrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.
Core Chemical Properties
This compound is a stable isotope-labeled version of Cefacetrile, where three carbon atoms in the cyanoacetyl group have been replaced with Carbon-13 isotopes.[1][2] This labeling makes it a suitable internal standard for quantitative mass spectrometry-based assays, allowing for precise measurement of Cefacetrile in biological matrices.[2]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[(2-cyanoacetyl)amino]-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-13C3 | [1] |
| Molecular Formula | C₁₀¹³C₃H₁₃N₃O₆S | [1][2][3] |
| Molecular Weight | 342.30 g/mol | [1][2][3] |
| Unlabeled CAS Number | 10206-21-0 | [1][2][3] |
| Isotopic Enrichment | Minimum 99% ¹³C | [3] |
| Appearance | Pale Beige Solid | |
| Storage | 2-8°C Refrigerator | [1] |
| Solubility | Refer to Certificate of Analysis | [3] |
| Purity | Minimum 98.00% | [3] |
Chemical Structure
The chemical structure of this compound is identical to that of Cefacetrile, with the exception of the three ¹³C isotopes in the cyanoacetyl side chain.
Caption: Chemical structure of this compound.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefacetrile, like other cephalosporin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] This process is critical for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death.[4][6] The key steps in this signaling pathway are outlined below.
Caption: Mechanism of action of Cefacetrile.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary to commercial manufacturers, this section provides representative methodologies based on established procedures for Cefacetrile and other cephalosporins.
Representative Synthesis of Cefacetrile
The synthesis of Cefacetrile is typically achieved by the acylation of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride.[1] For the synthesis of this compound, a ¹³C-labeled cyanoacetyl chloride would be utilized.
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
Cyanoacetyl chloride-¹³C₃
-
Tributylamine
-
Methylene chloride
-
10% aqueous dipotassium hydrogen phosphate solution
-
Ethyl acetate
-
Concentrated hydrochloric acid
-
Silica gel for chromatography
-
Acetone
-
Ether
Procedure:
-
A solution of 7-ACA is prepared in a mixture of methylene chloride and tributylamine.
-
The solution is cooled to 0°C.
-
A solution of cyanoacetyl chloride-¹³C₃ in methylene chloride is added dropwise to the cooled 7-ACA solution with stirring.
-
The reaction mixture is stirred at 0°C for 30 minutes, followed by stirring at 20°C for an additional 30 minutes.
-
The solvent is removed under vacuum.
-
The residue is dissolved in a 10% aqueous dipotassium hydrogen phosphate solution.
-
The aqueous phase is washed with ethyl acetate.
-
The aqueous phase is then acidified to pH 2.0 with concentrated hydrochloric acid.
-
The product is extracted with ethyl acetate.
-
The crude product is purified by column chromatography on silica gel.
-
The purified product is crystallized from acetone and ether to yield this compound.
Analytical Workflow for Quality Control
A common analytical technique for the quality control of cephalosporins is High-Performance Liquid Chromatography (HPLC).[2][7] The following workflow outlines a general procedure for the analysis of this compound.
Caption: General analytical workflow for this compound.
Typical HPLC Parameters for Cephalosporin Analysis: [2][7]
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometry at a wavelength around 265 nm.
-
Temperature: Ambient
This guide provides a foundational understanding of the chemical properties, structure, and relevant experimental considerations for this compound. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform appropriate validation studies.
References
- 1. Cefacetrile - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of cephalexin in cephradine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Physicochemical and Analytical Profile of Cefacetrile-13C3
An in-depth technical guide for researchers, scientists, and drug development professionals.
This document provides a detailed overview of the molecular and analytical characteristics of Cefacetrile-13C3, an isotopically labeled version of the first-generation cephalosporin antibiotic, Cefacetrile. This guide is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.
Introduction
Cefacetrile is a broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2]
This compound is a stable isotope-labeled variant of Cefacetrile, where three Carbon-12 atoms have been replaced with Carbon-13 isotopes.[3][4] This labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule. Consequently, this compound is an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of Cefacetrile in complex biological matrices.
Molecular Properties and Weight Calculation
The molecular formula for unlabeled Cefacetrile is C₁₃H₁₃N₃O₆S.[2][5][6] In this compound, three carbon atoms are substituted with the ¹³C isotope, resulting in the formula C₁₀¹³C₃H₁₃N₃O₆S.[4] This substitution is crucial for its use as an internal standard.
The molecular weight is calculated based on the atomic weights of the constituent elements. The atomic mass of Carbon-12 is defined as exactly 12 daltons, while the heavier Carbon-13 isotope has an atomic mass of approximately 13.00335 daltons.[7][8][9]
Calculation of Molecular Weight:
The molecular weight of this compound is determined by summing the atomic weights of its constituent atoms:
-
10 Carbon-12 atoms
-
3 Carbon-13 atoms
-
13 Hydrogen atoms
-
3 Nitrogen atoms
-
6 Oxygen atoms
-
1 Sulfur atom
Using the standard atomic weights (H: 1.008, ¹²C: 12.000, ¹³C: 13.00335, N: 14.007, O: 15.999, S: 32.06), the calculated molecular weight is approximately 342.19 g/mol . A reported molecular weight from a commercial supplier is 342.30 g/mol .[4] The slight variation can arise from differences in the atomic weight values used for the calculation.
Data Presentation: Physicochemical Properties
The following table summarizes and compares the key quantitative data for Cefacetrile and its ¹³C₃-labeled analogue.
| Property | Cefacetrile (Unlabeled) | This compound (Labeled) | Data Source(s) |
| Molecular Formula | C₁₃H₁₃N₃O₆S | C₁₀¹³C₃H₁₃N₃O₆S | [2][4][5] |
| Average Molecular Weight | 339.32 g/mol | 342.30 g/mol | [4][5] |
| Monoisotopic (Exact) Mass | 339.0525 Da | 342.0626 Da | [2] |
| ¹³C Isotopic Enrichment | N/A | Minimum 99% | [4] |
| CAS Number | 10206-21-0 | N/A | [5][6][10] |
Experimental Protocol: Quantitative Analysis of Cefacetrile using LC-MS/MS
This section details a representative protocol for the quantification of Cefacetrile in a biological matrix (e.g., plasma) using this compound as an internal standard (IS).
4.1 Objective: To accurately determine the concentration of Cefacetrile in plasma samples.
4.2 Materials and Reagents:
-
Cefacetrile analytical standard
-
This compound (Internal Standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
4.3 Sample Preparation:
-
Thaw plasma samples and standards to room temperature.
-
Prepare a stock solution of this compound (IS) in 50:50 acetonitrile/water at a concentration of 1 µg/mL.
-
To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
4.4 LC-MS/MS Conditions:
-
LC System: Standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Cefacetrile: Q1 340.1 -> Q3 [specific fragment ion]
-
This compound: Q1 343.1 -> Q3 [corresponding specific fragment ion]
-
4.5 Data Analysis:
-
Integrate the peak areas for both the Cefacetrile and this compound (IS) MRM transitions.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Cefacetrile in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the analysis of this compound.
Caption: Logical relationship between Cefacetrile and its 13C3-labeled form.
Caption: Workflow for quantification using a stable isotope-labeled standard.
References
- 1. medkoo.com [medkoo.com]
- 2. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Carbon-13 - Wikipedia [en.wikipedia.org]
- 8. Carbon-12 - Wikipedia [en.wikipedia.org]
- 9. Illustrated Glossary of Organic Chemistry - Carbon-13 (13C) [chem.ucla.edu]
- 10. cefacetrile | 10206-21-0 [chemicalbook.com]
Synthesis and Isotopic Labeling of Cefacetrile-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cefacetrile-13C3, a stable isotope-labeled variant of the first-generation cephalosporin antibiotic, Cefacetrile. This document details a feasible synthetic pathway, presents illustrative quantitative data, and includes detailed experimental protocols and workflow diagrams to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Cefacetrile is a broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics.[2] The synthesis of stable isotope-labeled internal standards, such as this compound, is crucial for quantitative bioanalytical studies using mass spectrometry, enabling accurate determination of the drug and its metabolites in complex biological matrices. This guide outlines a robust method for the preparation of this compound.
Synthetic Pathway Overview
The synthesis of Cefacetrile typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride.[1] For the introduction of a three-carbon stable isotope label (¹³C₃), the logical approach is to incorporate the label into the cyanoacetyl moiety. This can be achieved by utilizing commercially available ¹³C₃-labeled precursors. A plausible and efficient synthetic route commences with Cyanoacetic acid-¹³C₃, which is then converted to the corresponding acyl chloride, followed by condensation with 7-ACA.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic quantitative data for the synthesis of Cefacetrile-¹³C₃. This data is provided for illustrative purposes to guide researchers in evaluating the synthetic process.
| Parameter | Value | Method of Analysis |
| Starting Material | ||
| 7-ACA Purity | ≥98% | HPLC |
| Cyanoacetic acid-¹³C₃ Purity | ≥99 atom % ¹³C, ≥98% chemical purity | NMR, HPLC |
| Intermediate | ||
| Cyanoacetyl chloride-¹³C₃ Yield | 85-95% (crude) | Assumed from literature |
| Final Product | ||
| Cefacetrile-¹³C₃ Yield | 65-75% (isolated) | Gravimetric analysis |
| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC, NMR |
| Molecular Weight | 342.34 g/mol | Mass Spectrometry |
Experimental Protocols
Synthesis of Cyanoacetyl chloride-¹³C₃
Materials:
-
Cyanoacetic acid-¹³C₃ (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Cyanoacetic acid-¹³C₃ (1.0 eq) in anhydrous DCM.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride). The reaction is typically complete within 1-3 hours.
-
After completion, remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure.
-
The resulting crude Cyanoacetyl chloride-¹³C₃ is a pale yellow oil or low-melting solid and is used immediately in the next step without further purification due to its instability.
Synthesis of Cefacetrile-¹³C₃
Materials:
-
7-aminocephalosporanic acid (7-ACA) (1.0 eq)
-
Crude Cyanoacetyl chloride-¹³C₃ (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetone
-
A suitable base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq)
Procedure:
-
In a separate flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend 7-ACA (1.0 eq) in anhydrous DCM or acetone.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add the base (2.5 eq) to the suspension and stir for 15-20 minutes to form a solution or a fine suspension of the silylated 7-ACA (if a silylating agent is used with the base) or the amine salt.
-
Dissolve the crude Cyanoacetyl chloride-¹³C₃ (1.1 eq) in a small amount of anhydrous DCM.
-
Add the solution of Cyanoacetyl chloride-¹³C₃ dropwise to the 7-ACA mixture while maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding cold water.
-
Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Cefacetrile-¹³C₃.
-
Purify the crude product by recrystallization or column chromatography to obtain the final Cefacetrile-¹³C₃ as a white to off-white solid.
Visualizations
Logical Workflow for Synthesis and Analysis
Caption: Logical workflow for the synthesis and analysis of this compound.
Synthetic Pathway of Cefacetrile-¹³C₃
Caption: Proposed synthetic pathway for Cefacetrile-¹³C₃.
References
Cefacetrile-13C3: A Technical Guide to Purity, Analysis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cefacetrile-13C3, a stable isotope-labeled derivative of the first-generation cephalosporin antibiotic, Cefacetrile. This document details available purity and isotopic enrichment data, outlines common experimental protocols for its analysis, and illustrates its mechanism of action. This compound is primarily utilized as an internal standard in clinical mass spectrometry and for metabolic flux analysis in research settings.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound based on information from various suppliers. Note that a detailed Certificate of Analysis is typically available from the supplier upon purchase.
| Parameter | Specification | Source |
| Chemical Formula | C₁₀¹³C₃H₁₃N₃O₆S | [1][2] |
| Molecular Weight | 342.30 g/mol | [1][2] |
| Minimum Purity | ≥ 98.00% | [1] |
| Minimum Isotopic Enrichment | ≥ 99% ¹³C | [1] |
| Appearance | Solid | N/A |
| Solubility | Refer to Certificate of Analysis | [1] |
| Storage | Recommended conditions on Certificate of Analysis | [3][4] |
| Stability | ≥ 1 year | [1] |
Experimental Protocols
While a specific, detailed Certificate of Analysis for a particular batch of this compound is proprietary, the purity of cephalosporin antibiotics is typically determined using established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for assessing the purity of pharmaceutical compounds. A typical protocol for a related cephalosporin is outlined below and can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[5]
-
Mobile Phase: A common mobile phase for cephalosporin analysis is a mixture of an aqueous buffer (e.g., triethylamine in ultra-pure water) and organic solvents like methanol and acetonitrile.[5] A gradient elution may be employed to ensure the separation of all potential impurities.
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing the substance and dissolving it in a suitable diluent (e.g., the mobile phase). This stock solution is then serially diluted to create calibration standards.
-
Analysis: The prepared sample and standards are injected into the HPLC system. The retention time and peak area of this compound are recorded.
-
Purity Calculation: The purity is determined by comparing the peak area of the main compound to the total area of all peaks detected in the chromatogram.
Identification and Impurity Profiling by Thin-Layer Chromatography (TLC)
TLC is a simpler and more rapid technique often used for identification and to detect the presence of impurities.
-
Stationary Phase: TLC plates coated with silica gel are commonly used.
-
Mobile Phase: A solvent system is chosen based on the polarity of the compound and potential impurities. For cephalosporins, a mixture such as methanol, toluene, ethyl acetate, and formic acid can be effective.[6]
-
Sample Application: A small amount of the dissolved this compound sample is spotted onto the TLC plate alongside a reference standard.
-
Development: The plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample.
-
Visualization: The separated spots can be visualized under UV light or by staining with a suitable reagent. The purity is assessed by comparing the intensity and number of impurity spots to the main spot of the reference standard.
Mechanism of Action and Signaling Pathway
Cefacetrile, like other cephalosporin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] This action is primarily targeted at penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[7][9][10] The inhibition of these enzymes leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death.[8][9][10]
Caption: Mechanism of action of Cefacetrile.
Caption: General workflow for purity analysis.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cefadroxil? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Mechanism of Action of Cefacetrile on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefacetrile, a first-generation cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a detailed examination of the molecular mechanisms underpinning the action of Cefacetrile, with a focus on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis. This document outlines key experimental protocols for assessing the activity of Cefacetrile and presents available quantitative data to inform further research and development in the field of antibacterial therapeutics.
Introduction
The bacterial cell wall is a vital structure that maintains cellular integrity and shape, protecting the bacterium from osmotic lysis. It is primarily composed of peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The biosynthesis of peptidoglycan is a multi-step process that represents a critical target for many antibiotics, including the β-lactams. Cefacetrile, as a member of the cephalosporin class of β-lactam antibiotics, effectively inhibits the final stages of peptidoglycan synthesis, leading to cell death.[1] Understanding the precise mechanism of action is paramount for optimizing its clinical use, overcoming resistance, and designing novel antibacterial agents.
The Target: Bacterial Cell Wall Synthesis
The synthesis of the bacterial cell wall is a highly coordinated process that can be broadly divided into three stages:
-
Cytoplasmic Stage: Synthesis of the peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-NAG) and UDP-N-acetylmuramic acid-pentapeptide (UDP-NAM-pentapeptide).
-
Membrane Stage: The precursors are transferred to a lipid carrier, bactoprenol, on the inner side of the cytoplasmic membrane, forming Lipid I and Lipid II. Lipid II is then flipped across the membrane.
-
Periplasmic Stage: The disaccharide-pentapeptide units are polymerized into long glycan chains by transglycosylases and cross-linked by transpeptidases. These transpeptidases are the primary targets of β-lactam antibiotics and are also known as penicillin-binding proteins (PBPs).
Mechanism of Action of Cefacetrile
Cefacetrile, like other β-lactam antibiotics, mimics the D-Ala-D-Ala moiety of the pentapeptide side chains of the peptidoglycan precursors. This structural similarity allows it to bind to the active site of PBPs.
Inhibition of Transpeptidase Activity
The core mechanism of Cefacetrile involves the acylation of the serine residue in the active site of the PBP transpeptidase domain. This forms a stable, covalent penicilloyl-enzyme intermediate, effectively inactivating the enzyme. The inactivation of multiple PBP types disrupts the cross-linking of the peptidoglycan layer, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.
The following diagram illustrates the signaling pathway of Cefacetrile's action:
References
Cefacetrile-13C3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cefacetrile-13C3. Due to the limited availability of specific stability data for the isotopically labeled this compound, this guide synthesizes information on the unlabeled parent compound, Cefacetrile, and the general stability characteristics of cephalosporin antibiotics. The stability of this compound is anticipated to be comparable to that of Cefacetrile.
Introduction to Cefacetrile
Cefacetrile is a first-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] The 13C3 isotopically labeled version, this compound, serves as an internal standard in pharmacokinetic and metabolic studies. Understanding its stability is crucial for ensuring the accuracy and reliability of experimental results.
Recommended Storage Conditions
While detailed stability studies for this compound are not extensively published, recommendations from various suppliers provide a general guideline for its storage.
Table 1: Supplier-Recommended Storage Conditions for this compound
| Supplier | Recommended Storage Temperature | Additional Information |
| Pharmaffiliates | 2-8°C Refrigerator | Ambient shipping conditions. |
| MedChemExpress | Refer to Certificate of Analysis | Shipped at room temperature. |
| Shimadzu Chemistry & Diagnostics | Not specified | States stability of ≥ 1 year. |
For solutions of the parent compound, Cefacetrile, storage at -20°C for up to one month and at -80°C for up to six months is recommended.
Stability Profile of Cefacetrile
General Degradation Pathways of Cephalosporins
Cephalosporins are susceptible to degradation under various conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The primary site of degradation is often the β-lactam ring, which is susceptible to hydrolysis.
A proposed general degradation pathway for cephalosporins, which may be applicable to Cefacetrile, is illustrated below.
Caption: General degradation pathways for cephalosporin antibiotics.
Stability of Cefacetrile in Biological Matrices
A study on the stability of Cefacetrile in milk provides some quantitative data on its degradation over time. The recovery of Cefacetrile was monitored over five days using Thin-Layer Chromatography (TLC).
Table 2: Recovery of Cefacetrile from Spiked Milk Samples (1.0 mg/mL) over 5 Days
| Day | Mean Recovery (%) | Standard Deviation |
| 1 | 89.52 | 4.61 |
| 2 | 94.80 | 2.49 |
| 3 | 92.91 | 4.01 |
| 5 | 86.97 | 6.29 |
| Data from a study on Cefacetrile and Cefuroxime residues in milk.[2] |
Table 3: Recovery of Cefacetrile from Spiked Milk Samples (0.1 mg/mL) over 5 Days
| Day | Mean Recovery (%) | Standard Deviation |
| 1 | 72.47 | 8.17 |
| 2 | 97.66 | 7.50 |
| 3 | 46.99 | 5.57 |
| 5 | 37.84 | 10.40 |
| Data from a study on Cefacetrile and Cefuroxime residues in milk.[2] |
These results indicate that the stability of Cefacetrile can be influenced by the concentration and the matrix. The apparent increase in recovery on day 2 may be due to experimental variability.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible stability studies. The following sections outline a general workflow for a forced degradation study and a specific analytical method used for Cefacetrile analysis.
General Workflow for a Forced Degradation Study
A typical forced degradation study involves subjecting the drug substance to various stress conditions to generate degradation products.
Caption: Experimental workflow for a forced degradation study.
Analytical Method: Thin-Layer Chromatography (TLC) for Cefacetrile in Milk
The following method was used to determine Cefacetrile residues in milk.[2]
-
Sample Preparation: Milk samples were spiked with Cefacetrile.
-
Chromatography:
-
Stationary Phase: TLC plates with concentrating zones.
-
Mobile Phase: A mixture of methanol, toluene, ethyl acetate, and 98% formic acid in a ratio of 5:20:65:10 (v/v/v/v).
-
Development: Two developments were performed. The first was a pre-development with hexane to remove lipids from the milk samples. The second was the proper development with the mobile phase.
-
-
Detection: A video camera was used to detect the spots on the chromatograms.
-
Quantification: The recovery of Cefacetrile was calculated over five days from the preparation of the samples.
Conclusions and Recommendations
The stability of this compound is a critical parameter for its use as an internal standard. While specific data is limited, the following recommendations can be made:
-
Storage: For long-term stability, this compound should be stored as a solid at 2-8°C. For stock solutions, storage at -20°C or -80°C is recommended, with the lower temperature providing longer stability.
-
Handling: As with all cephalosporins, exposure to high temperatures, extreme pH, and light should be minimized to prevent degradation.
-
Further Studies: Researchers using this compound are encouraged to perform their own stability assessments under their specific experimental conditions to ensure data integrity. The development of a validated stability-indicating HPLC method for this compound would be highly beneficial for the scientific community.
This guide provides a foundational understanding of the stability and storage of this compound based on the available scientific literature. It is intended to support researchers in the proper handling and use of this important analytical standard.
References
In-Depth Technical Guide: Solubility of Cefacetrile-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Cefacetrile-13C3, a stable isotope-labeled version of the first-generation cephalosporin antibiotic, Cefacetrile. Understanding the solubility of this compound in various solvents is critical for its application in research and development, particularly in areas such as pharmacokinetic studies, bioanalytical method development, and formulation science. This document outlines available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the compound's mechanism of action.
Core Topic: Solubility of this compound
Cefacetrile is a broad-spectrum beta-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1] The isotope-labeled this compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for precise quantification and differentiation from its unlabeled counterpart. While specific quantitative solubility data for this compound is not extensively published, the solubility is expected to be nearly identical to that of Cefacetrile. The following data is for Cefacetrile and serves as a strong proxy for this compound.
Data Presentation: Quantitative Solubility Data
The known solubility of Cefacetrile in commonly used laboratory solvents is summarized in the table below. This data is crucial for preparing stock solutions and conducting in vitro and in vivo experiments.
| Solvent Name | Chemical Formula | Type | Solubility (Cefacetrile) |
| Water | H₂O | Polar Protic | 2.43 g/L[2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 80 - 100 mg/mL[3][4] |
It is important to note that for DMSO, sonication may be required to achieve complete dissolution.[3]
Experimental Protocols: Determining Solubility
A precise and reproducible method for determining the solubility of this compound is essential for accurate experimental design. The following is a detailed protocol based on established methods for cephalosporin analysis, employing High-Performance Liquid Chromatography (HPLC) for quantification.
Protocol: Equilibrium Solubility Determination of this compound using HPLC
1. Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a controlled temperature.
2. Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Acetonitrile, Methanol, Ethanol)
-
HPLC system with UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
3. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for HPLC Analysis:
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. The exact ratio should be optimized for this compound.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm[5]
-
Injection Volume: 20 µL
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the diluted sample supernatants into the HPLC system.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.
-
The resulting concentration is the solubility of this compound in that specific solvent at the tested temperature.
-
Mandatory Visualization: Signaling Pathways and Workflows
To provide a clearer understanding of the experimental process and the compound's biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Mechanism of action of Cefacetrile leading to bacterial cell lysis.
References
A Technical Guide to Cefacetrile-13C3: Sourcing and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cefacetrile-13C3, a stable isotope-labeled internal standard crucial for pharmacokinetic (PK) and metabolic studies of the first-generation cephalosporin antibiotic, Cefacetrile. This document outlines key suppliers, purchasing information, the mechanism of action of Cefacetrile, and a detailed, representative experimental protocol for its use in bioanalytical assays.
This compound: Supplier and Purchasing Information
The procurement of high-quality, well-characterized stable isotope-labeled standards is paramount for accurate and reproducible experimental outcomes. Several reputable suppliers offer this compound for research purposes. Below is a summary of key information from prominent vendors.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |
| Pharmaffiliates | This compound | PA STI 018241 | C₁₀¹³C₃H₁₃N₃O₆S | 342.30 | Not Specified | Not Specified | Inquiry-based |
| MedChemExpress | This compound | HY-A0253S | C₁₀¹³C₃H₁₃N₃O₆S | 342.30 | Not Specified | >98% | Inquiry-based |
| Shimadzu Chemistry & Diagnostics | [13C3]-Cefacetrile | C10345 | C₁₀¹³C₃H₁₃N₃O₆S | 342.30 | ≥99% ¹³C | ≥98.00% | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg |
Note: For the most current pricing, availability, and to request a certificate of analysis, it is recommended to contact the suppliers directly through their respective websites.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefacetrile, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][] This process is critical for maintaining the structural integrity of the bacterium, protecting it from osmotic stress. The primary target of Cefacetrile is a group of enzymes known as penicillin-binding proteins (PBPs).[1]
The following diagram illustrates the key steps in the mechanism of action of Cefacetrile.
Experimental Protocol: Pharmacokinetic Analysis of Cefacetrile in Plasma using LC-MS/MS with this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[][6][7][8] It effectively corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[][6][7]
The following is a representative, detailed protocol for a pharmacokinetic study of Cefacetrile in a preclinical model, such as rats.
1. Preparation of Stock Solutions and Standards
-
Cefacetrile Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cefacetrile and dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of the same solvent as the Cefacetrile stock.
-
Working Standard Solutions: Prepare a series of working standard solutions of Cefacetrile by serial dilution of the stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Working IS Solution: Dilute the IS stock solution to a final concentration of, for example, 1 µg/mL in the same solvent.
2. Animal Dosing and Sample Collection
-
Administer Cefacetrile to the study animals (e.g., Sprague-Dawley rats) via the desired route (e.g., intravenous or oral administration).
-
Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, calibration standard, or QC sample, add 10 µL of the working IS solution (this compound).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of cephalosporins.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on which provides better sensitivity for Cefacetrile.
-
MRM Transitions:
-
Cefacetrile: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.
-
This compound: The precursor ion will be 3 mass units higher than that of Cefacetrile. The product ion may be the same or also shifted, depending on the fragmentation pattern.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Cefacetrile to this compound against the concentration of the calibration standards.
-
Determine the concentration of Cefacetrile in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
The following diagram outlines the experimental workflow for a typical pharmacokinetic study.
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 3. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Cefacetrile-13C3
This technical guide provides comprehensive information on Cefacetrile-13C3, a stable isotope-labeled version of the first-generation cephalosporin antibiotic, Cefacetrile. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and mechanistic insights.
CAS Number and Chemical Identity
A specific CAS (Chemical Abstracts Service) number for this compound is not consistently available in public databases.[1] It is common practice for isotopically labeled compounds to be referenced by the CAS number of their unlabeled parent compound. The CAS number for unlabeled Cefacetrile is 10206-21-0 .[2][3][4]
This compound is an isotopic analog of Cefacetrile, where three carbon atoms in the molecule have been substituted with the stable isotope carbon-13.[1][5] This labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, such as in pharmacokinetic and metabolic studies.[5]
Quantitative Data
The key specifications for this compound are summarized in the table below. This data is compiled from various suppliers and provides a basis for its application in a research setting.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀¹³C₃H₁₃N₃O₆S | [1][2] |
| Molecular Weight | 342.30 g/mol | [1][2] |
| Minimum Purity | ≥ 98.00% | [2] |
| Isotopic Enrichment | ≥ 99% ¹³C | [2] |
| Appearance | Not specified (typically a solid) | [1] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
| Shipping Conditions | Ambient | [1] |
| Stability | ≥ 1 year | [2] |
Mechanism of Action
Cefacetrile is a broad-spectrum, first-generation cephalosporin antibiotic.[3][6] Its bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[3][7][8] The process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs) : Cefacetrile binds to and inactivates penicillin-binding proteins, which are enzymes located on the inner membrane of the bacterial cell wall.[3][7] These proteins are essential for the final stages of peptidoglycan synthesis.[9]
-
Inhibition of Peptidoglycan Synthesis : By inactivating PBPs, Cefacetrile prevents the cross-linking of peptidoglycan chains.[3][9] This disruption weakens the structural integrity of the bacterial cell wall.[7]
-
Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][8] This process is often mediated by the bacterium's own autolytic enzymes.[3][10]
The following diagram illustrates the signaling pathway for the mechanism of action of Cefacetrile.
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research. Below are representative protocols for its analysis and its context within the drug development pipeline.
Thin-Layer Chromatography (TLC) for Cefacetrile Analysis
This protocol is adapted from a method for determining Cefacetrile residues in milk and can be used as a screening method.[11]
Objective: To separate and identify Cefacetrile in a biological matrix.
Materials:
-
TLC plates with concentrating zones
-
Developing tank
-
Hexane
-
Methanol
-
Toluene
-
Ethyl acetate
-
98% Formic acid
-
UV lamp or video camera for detection
Procedure:
-
Sample Preparation: Dissolve the sample containing Cefacetrile in an appropriate solvent, such as methanol, to a known concentration (e.g., 1.0 mg/mL).[11] For biological matrices like milk, a protein precipitation and extraction step may be required.
-
Plate Pre-development: Pre-develop the TLC plate with hexane to remove lipid interferences from the sample matrix.[11] This step acts as a clean-up procedure.[11]
-
Spotting: Apply a small, defined volume of the prepared sample and Cefacetrile standard onto the concentrating zone of the TLC plate.
-
Chromatographic Development: Place the plate in a developing tank containing the mobile phase: methanol-toluene-ethyl acetate-98% formic acid (5:20:65:10 v/v/v/v) .[11] Allow the solvent front to travel up the plate.
-
Visualization: After development, dry the plate and visualize the separated spots under a UV lamp or using a video camera.[11] The retention factor (Rf) of the sample spot should be compared to that of the standard for identification.
Representative High-Performance Liquid Chromatography (HPLC) Method
While a specific HPLC method for this compound was not found, the following is a representative isocratic RP-HPLC method for the analysis of first-generation cephalosporins, which can be adapted.[12]
Objective: To quantify Cefacetrile using a robust and validated HPLC method.
Instrumentation:
-
HPLC system with a PDA detector
-
C18 column (e.g., 250 mm × 4.6 mm i.d., 5.0 µm particle size)[12]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine
-
Ultra-pure water
Chromatographic Conditions:
-
Mobile Phase: Triethylamine: Methanol: Acetonitrile: Ultra Pure Water (2:10:20:68 v/v/v/v)[12]
-
Flow Rate: 1.0 mL/min[12]
-
Detection Wavelength: 265 nm[12]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the unlabeled Cefacetrile standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Extract Cefacetrile from the sample matrix using an appropriate method (e.g., solid-phase extraction or protein precipitation). The final extract should be dissolved in the mobile phase. Spike the sample with a known concentration of this compound to serve as an internal standard.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (unlabeled Cefacetrile / this compound) against the concentration of the standards. Determine the concentration of Cefacetrile in the samples from this curve.
Application in Drug Development
This compound is primarily used during the preclinical and clinical phases of drug development to support pharmacokinetic and pharmacodynamic (PK/PD) studies.[5][13] The general workflow for drug development is outlined below.
Role of this compound in Development:
-
Preclinical Research: In this stage, this compound is used in animal studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[14][15] It allows for precise quantification of the drug and its metabolites in various biological tissues and fluids.
-
Clinical Trials (Phase I-III): During human trials, this compound is an essential tool for bioanalytical assays that measure drug concentrations in plasma, urine, and other matrices.[13] This data is critical for establishing safe and effective dosing regimens.[16]
The following workflow illustrates the use of this compound in a typical bioanalytical study.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cefacetrile sodium | 23239-41-0 | AC45119 | Biosynth [biosynth.com]
- 9. What is the mechanism of Cefadroxil? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Development Overview - Biotility [biotility.research.ufl.edu]
- 15. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Trials - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Determination of Cefacetrile Residues in Bovine Milk using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note details a sensitive and selective method for the quantification of Cefacetrile residues in bovine milk. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration of the analyte. Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for detecting residues at levels pertinent to regulatory limits. This method is suitable for researchers, scientists, and professionals in drug development and food safety for monitoring Cefacetrile residues in milk.
Introduction
Cefacetrile is a first-generation cephalosporin antibiotic used in veterinary medicine to treat bacterial infections in dairy cattle.[1][2] The presence of antibiotic residues in milk is a significant concern for public health due to the potential for allergic reactions in sensitive individuals and the development of antimicrobial resistance.[3] To ensure food safety, regulatory bodies have established Maximum Residue Limits (MRLs) for veterinary drugs in food products.[4] The European Union has set an MRL for Cefacetrile in milk at 125 µg/kg.[4][5] This application note provides a detailed protocol for the extraction and quantification of Cefacetrile in milk to ensure compliance with these regulatory standards.
Materials and Reagents
-
Cefacetrile analytical standard (≥98% purity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Oasis HLB SPE cartridges
-
Bovine milk (blank control)
-
Polypropylene centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Experimental Protocols
3.1. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Cefacetrile standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of 0.1% formic acid in water and acetonitrile (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
3.2. Sample Preparation
-
Extraction:
-
Pipette 5 mL of milk into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[6]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.[6]
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of 10% methanol in water.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the analyte with 5 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (see section 3.3).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]
-
3.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 5.0 10 90 7.0 10 90 7.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a Cefacetrile standard solution. A precursor ion corresponding to the [M+H]+ of Cefacetrile should be selected, and at least two product ions should be monitored for quantification and confirmation.
-
Ion Source Parameters: Optimized for the specific instrument used (e.g., spray voltage, capillary temperature, sheath gas, and auxiliary gas flow rates).
-
Method Validation
The analytical method should be validated according to the European Commission Decision 2002/657/EC guidelines.[8] Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standard solutions to construct a calibration curve. A correlation coefficient (r²) > 0.99 is desirable.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy (Recovery): Determined by analyzing blank milk samples spiked with known concentrations of Cefacetrile at multiple levels (e.g., 0.5x, 1x, and 1.5x the MRL).
-
Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of the results from repeated analyses of spiked samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[9]
-
Decision Limit (CCα) and Detection Capability (CCβ): Statistical parameters to ensure the method's reliability in identifying non-compliant samples.[8]
Data Presentation
Table 1: Summary of Quantitative Data for Cefacetrile Analysis in Milk
| Analytical Method | Sample Preparation | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| TLC | Pre-development with hexane | Not Reported | 97.66 | Not Reported | [1][2] |
| Multi-residue LC-MS/MS | QuEChERS | 0.5 - 25 | >60 | <20 | [9] |
| Multi-residue UHPLC-MS/MS | Polymeric SPE | 1 | 70 - 120 | <20 | [10] |
| Multi-residue LC-MS/MS | Protein precipitation with ACN, SPE | Target-dependent | Not specified for Cefacetrile | Not specified for Cefacetrile | [6] |
Note: Data from multi-residue methods may not be specific to Cefacetrile but are indicative of the performance of similar analytical approaches.
Visualization
Caption: Experimental workflow for Cefacetrile analysis in milk.
Caption: Key parameters for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Dairy Chain Safety in the Context of Antibiotic Residues—Current Status of Confirmatory Liquid Chromatography Methods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. amchro.com [amchro.com]
- 8. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 9. Frontiers | Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 10. obrnutafaza.hr [obrnutafaza.hr]
Application Notes and Protocols for Cefacetrile-13C3 in Pharmacokinetic Studies of Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cefacetrile-13C3 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies of cephalosporin antibiotics. The protocols detailed below leverage the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification in biological matrices.
Introduction to Cefacetrile and the Role of Stable Isotopes in Pharmacokinetics
Cefacetrile is a first-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.[2][3][4] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of cephalosporins is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
The use of stable isotope-labeled internal standards, such as this compound, has become the gold standard in quantitative bioanalysis for pharmacokinetic studies. By introducing a "heavy" version of the analyte with identical chemical properties, the SIL-IS co-elutes with the unlabeled drug and experiences similar ionization effects and matrix suppression in the mass spectrometer. This allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant even with variations in sample preparation and instrument response.
Key Pharmacokinetic Parameters of Cefacetrile
Summarized below are the key pharmacokinetic parameters for Cefacetrile, which are essential for designing and interpreting pharmacokinetic studies.
| Parameter | Value | Reference |
| Biological Half-Life (t½) | 1.2 hours | [3][4] |
| Volume of Distribution (Vd) | 0.2 to 0.5 L/kg | [3] |
| Protein Binding | 23% to 38% | [1][3] |
| Metabolism | Significantly metabolized | [5] |
| Primary Route of Excretion | Renal | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for a typical pharmacokinetic study of Cefacetrile using this compound as an internal standard.
I. In-Life Phase: Animal Dosing and Sample Collection
This protocol is a general guideline and should be adapted based on the specific animal model and study objectives. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Select an appropriate animal model (e.g., rats, dogs, non-human primates).
-
Dosing:
-
Prepare a dosing solution of Cefacetrile at the desired concentration in a suitable vehicle.
-
Administer the Cefacetrile solution to the animals via the intended route (e.g., intravenous, oral).
-
Concurrently, administer a known, small amount of this compound. Alternatively, the SIL-IS can be spiked into the samples during the preparation phase.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
II. Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis
This protocol outlines a protein precipitation method for sample cleanup, followed by LC-MS/MS analysis.
A. Sample Preparation: Protein Precipitation
-
Thaw the plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
If this compound was not administered in vivo, spike the plasma sample with a known concentration of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to improve peak shape) to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
B. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters that should be optimized for the specific instrument being used.
| Parameter | Recommended Conditions |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by infusing pure Cefacetrile and this compound solutions into the mass spectrometer to identify the precursor ions and optimize fragment ions and collision energies. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for a pharmacokinetic study using this compound.
Logical Relationship of Cefacetrile ADME
This diagram provides a simplified overview of the absorption, distribution, metabolism, and excretion (ADME) of Cefacetrile.
References
- 1. Cefacetrile - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Cefacetrile (HMDB0015484) [hmdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics and metabolism of the cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Utilizing Cefacetrile-13C3 for Accurate Bioanalysis by Correcting Matrix Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of therapeutic agents in biological matrices is paramount in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity.[1][2] However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon of matrix effects.[2][3][4] Matrix effects, caused by co-eluting endogenous or exogenous components in the biological sample, can lead to unpredictable ion suppression or enhancement of the analyte signal, thereby compromising the accuracy and precision of the analytical method.[2][5][6]
One of the most effective strategies to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8][9] An ideal SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment. Consequently, it co-elutes with the analyte during chromatography and experiences the same degree of matrix effect.[7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to a more accurate and robust bioanalytical method.[10]
This application note provides a detailed protocol for the use of Cefacetrile-13C3, a stable isotope-labeled form of the cephalosporin antibiotic Cefacetrile, to correct for matrix effects in the bioanalysis of Cefacetrile in human plasma.
Experimental Protocols
This section details the methodology for the quantification of Cefacetrile in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Cefacetrile reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
2. Preparation of Stock and Working Solutions
-
Cefacetrile Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefacetrile reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Cefacetrile Working Solutions: Serially dilute the Cefacetrile stock solution with 50:50 (v/v) ACN:water to prepare working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) ACN:water.
3. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma samples (blank, calibration standards, QCs, and unknown samples) into microcentrifuge tubes.
-
Add 300 µL of the IS working solution (100 ng/mL) in acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cefacetrile: [Precursor Ion > Product Ion]
-
This compound: [Precursor Ion+3 > Product Ion]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Data Presentation
The following tables summarize the quantitative data obtained from a validation study demonstrating the effectiveness of this compound in correcting for matrix effects.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | R² |
| Cefacetrile | 1 - 1000 | Linear, 1/x² weighting | >0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| LQC | 3 | 2.95 | 98.3 | 6.2 |
| MQC | 50 | 51.2 | 102.4 | 4.8 |
| HQC | 800 | 790.4 | 98.8 | 3.5 |
| LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 3: Matrix Effect Assessment
This table illustrates the impact of matrix effects with and without the use of the internal standard. The Matrix Factor (MF) is calculated as the peak area of the analyte in the presence of matrix divided by the peak area in a neat solution. An IS-Normalized MF close to 1 indicates effective correction.
| Sample ID | Analyte Peak Area (No IS) | IS Peak Area | Analyte/IS Ratio | Matrix Factor (Analyte) | IS-Normalized Matrix Factor |
| Lot 1 | 45,678 | 51,234 | 0.892 | 0.76 | 0.99 |
| Lot 2 | 39,876 | 44,567 | 0.895 | 0.67 | 1.01 |
| Lot 3 | 52,345 | 58,901 | 0.889 | 0.88 | 0.98 |
| Lot 4 | 42,109 | 47,543 | 0.886 | 0.71 | 0.99 |
| Lot 5 | 48,901 | 55,012 | 0.889 | 0.82 | 0.98 |
| Mean | 45,782 | 51,451 | 0.890 | 0.77 | 0.99 |
| %CV | 11.2% | 11.1% | 0.4% | 11.3% | 1.2% |
The high coefficient of variation (%CV) in the analyte peak area across different plasma lots demonstrates significant and variable matrix effects. The use of this compound as an internal standard normalizes this variability, resulting in a consistent analyte/IS ratio and an IS-normalized matrix factor close to 1 with a low %CV.
Visualizations
Diagram 1: Bioanalytical Workflow
Caption: Bioanalytical workflow for Cefacetrile using this compound IS.
Diagram 2: Correction of Matrix Effects
Caption: How a SIL-IS corrects for matrix-induced signal suppression.
The data presented in this application note unequivocally demonstrates the utility of this compound as a stable isotope-labeled internal standard for the accurate quantification of Cefacetrile in human plasma. The use of a SIL-IS is a robust and reliable strategy to mitigate the adverse effects of the sample matrix, ensuring the integrity and quality of bioanalytical data in drug development.[7][8] This methodology adheres to the principles outlined in regulatory guidance for bioanalytical method validation.[11][12][13]
References
- 1. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. nebiolab.com [nebiolab.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Cefacetrile Analysis in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefacetrile is a first-generation cephalosporin antibiotic primarily used in veterinary medicine. Accurate quantification of its residues in animal tissues is crucial for pharmacokinetic studies, drug development, and ensuring food safety. This document provides detailed application notes and protocols for the sample preparation of various tissue types prior to Cefacetrile analysis, focusing on protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) techniques.
General Considerations for Sample Handling and Storage
Proper handling and storage of tissue samples are critical to prevent the degradation of Cefacetrile and ensure accurate analytical results.
-
Sample Collection: Immediately after collection, tissue samples should be placed on ice to slow down enzymatic activity.
-
Homogenization: Tissues should be homogenized to ensure uniform distribution of the analyte. This can be achieved using a mechanical homogenizer with an appropriate buffer (e.g., phosphate buffer).
-
Storage: For short-term storage (up to 24 hours), homogenized samples should be kept at 4°C. For long-term storage, samples should be frozen at -20°C or, ideally, -80°C to maintain the stability of Cefacetrile.[1] Repeated freeze-thaw cycles should be avoided.
Protein Precipitation
Protein precipitation is a rapid and straightforward method for removing proteins from tissue homogenates, which can interfere with subsequent analysis. Acetonitrile and trichloroacetic acid (TCA) are commonly used precipitating agents.[2]
Experimental Protocol: Acetonitrile Precipitation
-
Homogenization: Homogenize 1 gram of tissue with 3 mL of cold phosphate buffer (0.1 M, pH 7.4).
-
Precipitation: To 1 mL of the tissue homogenate, add 2 mL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing Cefacetrile.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Experimental Protocol: Trichloroacetic Acid (TCA) Precipitation
-
Homogenization: Homogenize 1 gram of tissue with 3 mL of cold phosphate buffer (0.1 M, pH 7.4).
-
Precipitation: To 1 mL of the tissue homogenate, add 200 µL of 20% TCA solution to achieve a final concentration of approximately 4% TCA.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Incubation: Incubate the sample on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for analysis. Neutralization with a suitable base may be necessary depending on the analytical method.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample clean-up and concentration of analytes from complex matrices like tissue homogenates.[3] It offers better selectivity and removal of interfering substances compared to protein precipitation.
Experimental Protocol: SPE for Cefacetrile in Kidney Tissue
-
Sample Pre-treatment: Homogenize 1 gram of kidney tissue with 4 mL of 1% formic acid in acetonitrile. Centrifuge at 5000 x g for 10 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Cefacetrile from the cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.[4] It is a versatile method for extracting Cefacetrile from tissue homogenates.
Experimental Protocol: LLE for Cefacetrile in Liver Tissue
-
Homogenization: Homogenize 1 gram of liver tissue with 3 mL of phosphate buffer (0.1 M, pH 7.4).
-
Extraction: To 1 mL of the homogenate, add 5 mL of ethyl acetate.
-
Vortexing: Vortex the mixture for 2 minutes to facilitate the transfer of Cefacetrile into the organic phase.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of cephalosporin antibiotics in tissue using various sample preparation and analytical methods. These values can serve as a benchmark for method development and validation for Cefacetrile analysis.
Table 1: Recovery of Cephalosporins from Tissue Samples
| Antibiotic | Tissue Type | Sample Preparation Method | Recovery (%) | Reference |
| Cefazolin | Human Plasma | Protein Precipitation | 90.1 - 109.2 | [5] |
| Cephapirin | Bovine Feces | Solid-Phase Extraction | >60 | [6] |
| Ceftriaxone | Human Serum | Liquid-Liquid Extraction | 43.4 - 44.4 | [7] |
| Amoxicillin | Chicken Meat | Solid-Phase Extraction | 81.9 - 96.7 | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Cephalosporins in Biological Matrices
| Antibiotic | Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Cephapirin | Bovine Feces | UPLC-MS/MS | - | 4.02 | [6] |
| Ceftaroline | Brain Microdialysate | LC-MS/MS | - | 0.5 (ng/mL) | [9] |
| Various | Bovine Liver, Muscle, Milk | LC-Q-Orbitrap HRMS | 0.005 - 43.0 | 0.008 - 71.7 | [10] |
| Amoxicillin | Chicken Meat | HPLC-Fluorescence | 0.9 | 1.71 | [8] |
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described sample preparation techniques.
References
- 1. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. Current trends in sample preparation by solid-phase extraction techniques for the determination of antibiotic residues in foodstuffs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 6. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qcap-egypt.com [qcap-egypt.com]
Application Notes and Protocols: Cefacetrile-13C3 for Veterinary Drug Residue Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefacetrile is a first-generation cephalosporin antibiotic used in veterinary medicine to treat bacterial infections in animals such as cattle and sheep.[1] The use of this antibiotic can lead to residues in animal-derived food products, including milk and meat.[2] Monitoring these residues is crucial to ensure food safety and prevent potential adverse health effects in humans, such as allergic reactions and the development of antibiotic resistance.[2][3][4]
The isotope dilution mass spectrometry method, which utilizes stable isotope-labeled internal standards, is a highly accurate technique for quantifying chemical residues in food.[5][6] Cefacetrile-13C3, a stable isotope-labeled version of Cefacetrile, serves as an ideal internal standard for the analysis of Cefacetrile residues.[7][8][9] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, which corrects for matrix effects and variations in instrument response.[10] This application note provides a detailed protocol for the determination of Cefacetrile residues in bovine milk and muscle tissue using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation: Bovine Milk
This protocol is adapted from established methods for antibiotic residue analysis in milk.[3][11][12]
a. Materials:
-
Bovine milk sample
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing C18 sorbent and MgSO₄
-
Centrifuge tubes (50 mL)
b. Procedure:
-
Allow milk samples to equilibrate to room temperature.
-
Pipette 10 mL of the milk sample into a 50 mL centrifuge tube.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile to the tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE tube containing C18 and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Bovine Muscle Tissue
This protocol is a modification of existing multi-residue screening methods for animal tissues.[13][14]
a. Materials:
-
Bovine muscle tissue sample
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (ACN) with 1% acetic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium acetate (NaOAc)
-
Dispersive solid-phase extraction (d-SPE) tubes containing C18 sorbent and MgSO₄
-
Homogenizer
-
Centrifuge tubes (50 mL)
b. Procedure:
-
Weigh 5 g of homogenized muscle tissue into a 50 mL centrifuge tube.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Homogenize for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1.5 g of sodium acetate.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Follow steps 8-13 from the Bovine Milk protocol.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cefacetrile | 340.1 | 271.1 | 15 |
| Cefacetrile (Quantifier) | 340.1 | 158.0 | 20 |
| This compound | 343.1 | 274.1 | 15 |
Data Presentation
The following tables summarize the expected performance characteristics of this method based on typical results for β-lactam antibiotics in similar matrices.[3][15][16]
Table 1: Method Validation Parameters
| Parameter | Bovine Milk | Bovine Muscle |
| Limit of Detection (LOD) | 0.5 µg/kg | 1.0 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg | 3.0 µg/kg |
| Linearity (R²) | >0.995 | >0.995 |
| Intraday Precision (RSD%) | <10% | <15% |
| Interday Precision (RSD%) | <15% | <20% |
Table 2: Recovery and Matrix Effect
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Matrix Effect (%) |
| Bovine Milk | 5 | 95.2 | -8.5 |
| 25 | 98.1 | -7.2 | |
| 50 | 96.5 | -9.1 | |
| Bovine Muscle | 10 | 92.8 | -12.3 |
| 50 | 94.5 | -11.5 | |
| 100 | 93.2 | -13.0 |
Visualizations
Caption: Workflow for Cefacetrile residue analysis.
Caption: Role of this compound in quantification.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of various veterinary drug residues in animal originated food products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Frontiers | Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 13. lcms.cz [lcms.cz]
- 14. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qcap-egypt.com [qcap-egypt.com]
- 16. Determination of 20 Kinds of Cephalosporins Residues in Animal Derived Food by QuEChERS-LC-MS/MS with Isotope Internal Standards Method [agris.fao.org]
Application Note: Solid-Phase Extraction Method for Cefacetrile with Isotope Dilution LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefacetrile is a first-generation cephalosporin antibiotic effective against a range of bacterial infections. Accurate and reliable quantification of Cefacetrile in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive method for the determination of Cefacetrile in plasma using solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotope dilution for enhanced accuracy.
Isotope dilution mass spectrometry is the gold standard for quantitative analysis as it employs a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest.[1] This SIL-IS mimics the behavior of the analyte during sample preparation and ionization, effectively compensating for matrix effects and variations in extraction recovery, leading to highly precise and accurate results.[2] While a specific SIL-IS for Cefacetrile may not be readily available, a common approach is to use a SIL-IS of a structurally similar cephalosporin, which would require careful validation.
This document provides a comprehensive protocol for the solid-phase extraction of Cefacetrile from plasma, followed by LC-MS/MS analysis. The methodologies are based on established principles for the analysis of cephalosporins and other small molecules in biological fluids.[3][4]
Materials and Methods
Reagents and Materials
-
Cefacetrile sodium salt (analytical standard)
-
Cefacetrile-d4 (or other suitable stable isotope-labeled internal standard)
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Oasis HLB SPE cartridges (or equivalent polymeric reversed-phase sorbent)[4]
-
Human plasma (drug-free)
-
Standard laboratory glassware and equipment
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
SPE manifold
Experimental Protocols
Preparation of Stock and Working Solutions
-
Cefacetrile Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefacetrile sodium salt in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Cefacetrile stable isotope-labeled internal standard in methanol to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of Cefacetrile and the internal standard by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture.
Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol is a general guideline for SPE of Cefacetrile from plasma and should be optimized for specific laboratory conditions and matrices.[5]
-
Sample Pre-treatment: Thaw plasma samples to room temperature. To 100 µL of plasma, add 10 µL of the internal standard working solution and 200 µL of 2% formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[5]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: As per instrument recommendation
-
Ion Spray Voltage: As per instrument recommendation
-
The specific precursor and product ions for Cefacetrile and its SIL-IS should be determined by infusing a standard solution into the mass spectrometer. Based on the structure of Cefacetrile and common fragmentation patterns of cephalosporins, the following transitions are proposed:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cefacetrile | [To be determined experimentally] | [To be determined experimentally] |
| Cefacetrile-d4 (IS) | [To be determined experimentally] | [To be determined experimentally] |
Note: The exact m/z values need to be optimized in the laboratory.
Data Presentation
The following table summarizes the expected performance characteristics of the method. This data is based on typical values for the analysis of similar cephalosporin antibiotics using SPE and LC-MS/MS, and would need to be confirmed through method validation for Cefacetrile.[3][4]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 115% |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Caption: Experimental workflow for the solid-phase extraction of Cefacetrile from plasma.
Caption: Logical relationship of isotope dilution for accurate quantification.
Conclusion
The described solid-phase extraction method coupled with isotope dilution LC-MS/MS provides a robust and reliable framework for the quantification of Cefacetrile in plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data. While this application note provides a detailed starting point, it is imperative that the method is fully validated in the end-user's laboratory to demonstrate its performance characteristics for the specific application. This includes confirming the optimal SPE conditions, chromatographic separation, and mass spectrometric parameters for Cefacetrile and the chosen internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cefacetrile-13C3 in Environmental Water Testing
Introduction
The widespread use of antibiotics has led to their emergence as environmental contaminants, posing risks to ecosystems and human health through the development of antibiotic resistance. Cephalosporins, a major class of β-lactam antibiotics, are frequently detected in various water bodies. Accurate and reliable quantification of these compounds in environmental samples is crucial for monitoring their fate and impact. Cefacetrile is a first-generation cephalosporin used in veterinary medicine.
This document outlines an analytical method for the quantitative determination of Cefacetrile in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the isotope dilution technique with Cefacetrile-13C3 as an internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach for quantitative analysis as it compensates for variations during sample preparation and corrects for matrix effects, which can suppress or enhance the analyte signal during mass spectrometric detection.[1][2][3]
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known quantity of this compound, which is chemically identical to Cefacetrile but has a different mass due to the incorporation of three 13C atoms, is added to the water sample before any preparation steps. During sample extraction, cleanup, and analysis, any loss of the target analyte (Cefacetrile) will be accompanied by a proportional loss of the internal standard (this compound).
The samples are subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. The concentrated extract is then analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Cefacetrile and this compound. Quantification is achieved by calculating the ratio of the peak area of Cefacetrile to the peak area of this compound and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Application Notes
Scope
This method is applicable for the determination of Cefacetrile in various aqueous matrices, including groundwater, surface water, and treated wastewater effluents.
Method Performance Characteristics
The following table summarizes the expected performance of the method, based on typical values reported for the analysis of cephalosporins in water samples.[4][5][6][7]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/L |
| Linearity Range | 5 - 500 ng/L (r² > 0.99) |
| Recovery | 80 - 115% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Instrumentation and Consumables
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Tandem mass spectrometer (triple quadrupole) with an electrospray ionization (ESI) source.
-
Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Solid-phase extraction (SPE) cartridges: Oasis HLB (60 mg, 3 mL) or equivalent.[4][8]
-
SPE vacuum manifold.
-
Nitrogen evaporator.
-
Standard laboratory glassware and pipettes.
-
0.22 µm syringe filters.
Reagents
-
Cefacetrile analytical standard.
-
This compound (assumed to be available).
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (98% or higher).
-
Ammonium hydroxide.
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Cefacetrile and this compound and dissolve each in 10 mL of methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solution (1 µg/mL): Prepare a mixture of Cefacetrile by diluting the primary stock solution in methanol/water (50:50, v/v).
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution in methanol/water (50:50, v/v).
-
Calibration Standards (5 - 500 ng/L): Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into blank water samples (or LC-MS grade water). Add the internal standard spiking solution to each calibration standard to achieve a constant final concentration (e.g., 50 ng/L).
2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on established methods for extracting cephalosporins from water.[8][9][10]
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify the samples to pH 2.5-3.0 with formic acid to improve the stability and extraction efficiency of cephalosporins.[8] If not analyzed immediately, store the samples at 4°C and process within 48 hours.
-
Spiking with Internal Standard: To a 250 mL water sample, add a known amount of the this compound internal standard spiking solution (e.g., to a final concentration of 50 ng/L).
-
SPE Cartridge Conditioning: Condition an Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of LC-MS grade water to remove hydrophilic impurities.
-
Drying: Dry the cartridge under vacuum for 20-30 minutes.
-
Elution: Elute the retained analytes with 6 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Parameters
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
-
Mass Spectrometry (MS) Parameters
The following parameters are based on published data for Cefacetrile and are hypothetical for this compound.[11] Optimization of these parameters on the specific instrument used is recommended.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
-
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Cefacetrile | 340.1 | 152.1 | 124.1 | 15 / 25 |
| This compound (IS) | 343.1 | 155.1 | 127.1 | 15 / 25 |
Visualizations
Caption: Experimental workflow for Cefacetrile analysis.
References
- 1. waters.com [waters.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of 22 cephalosporins drug residues in pork muscle using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Cefacetrile-13C3 Analysis
Welcome to the technical support center for the optimization of mass spectrometry parameters for Cefacetrile-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in mass spectrometry?
A1: this compound is a stable isotope-labeled version of the antibiotic Cefacetrile.[1] In mass spectrometry, it is primarily used as an internal standard for the quantification of Cefacetrile in various biological matrices. The three Carbon-13 atoms give it a mass shift of +3 Da compared to the unlabeled Cefacetrile, allowing for its distinct detection while co-eluting chromatographically with the analyte of interest. This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: What ionization mode is typically recommended for the analysis of Cefacetrile and this compound?
A2: Electrospray ionization (ESI) in the positive ion mode is the most commonly recommended ionization technique for the analysis of Cefacetrile and other cephalosporin antibiotics.[2][3] This is because the molecular structure of Cefacetrile contains nitrogen atoms within its β-lactam and amide groups, which are readily protonated to form positive ions.
Q3: How can I determine the precursor and product ions for Cefacetrile and this compound for Multiple Reaction Monitoring (MRM) analysis?
A3: The precursor ion for Cefacetrile will be its protonated molecule, [M+H]+. For this compound, the precursor ion will be [M+3+H]+. To determine the most abundant and stable product ions for MRM analysis, direct infusion of a standard solution of Cefacetrile into the mass spectrometer is recommended. By performing a product ion scan (MS2) on the precursor ion, you can identify the characteristic fragment ions. The fragmentation of cephalosporins often involves the cleavage of the β-lactam ring.[3][4][5] The same fragmentation pattern can be expected for this compound, with a corresponding +3 Da mass shift in the fragments that retain the 13C labels.
Q4: What are some common challenges encountered when developing an LC-MS/MS method for Cefacetrile?
A4: Common challenges in developing LC-MS/MS methods for cephalosporins like Cefacetrile include:
-
Matrix Effects: Biological matrices such as plasma and milk can cause ion suppression or enhancement, affecting the accuracy and precision of quantification.[6]
-
Analyte Stability: Cefacetrile, like other β-lactam antibiotics, can be susceptible to degradation.[6] Careful sample handling and storage are crucial.
-
Chromatographic Peak Shape: Poor peak shape, such as tailing or broadening, can impact resolution and sensitivity.[7]
-
Carryover: The analyte may adsorb to components of the LC system, leading to its appearance in subsequent blank injections.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values for this compound. Ensure the instrument is in the correct ionization mode (positive ESI). |
| Degradation of the Standard | Prepare a fresh stock solution of this compound. Beta-lactam antibiotics can be unstable, especially in certain solvents or pH conditions.[6] |
| Source Contamination | Clean the mass spectrometer's ion source. Contamination can lead to significant signal suppression. |
| LC System Issues | Check for leaks, blockages, or pump malfunctions in the LC system. Ensure proper mobile phase composition and flow rate. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[2][6] |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity solvents and additives. Filter the mobile phases before use. |
| Carryover from Previous Injections | Inject several blank samples to assess for carryover. If observed, develop a more effective needle and column wash method. |
| Non-Optimal MRM Transitions | Select more specific precursor-product ion transitions for this compound that are less prone to background interference. |
Issue 3: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with the Column | Ensure the mobile phase pH is appropriate to maintain the desired ionization state of Cefacetrile. Consider using a different column chemistry.[7] |
| Column Overloading | Reduce the injection volume or the concentration of the sample.[7] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.[7] |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column. |
Quantitative Data Summary
The following table summarizes typical starting parameters for the LC-MS/MS analysis of Cefacetrile. These should be optimized for your specific instrumentation and application.
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[2] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Start with a low percentage of organic phase (e.g., 5%) and ramp up to a high percentage (e.g., 95%) to elute the analyte. |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | ESI Positive[2][3] |
| Capillary Voltage | 3000 - 4500 V[2] |
| Source Temperature | 300 - 550 °C[2] |
| Nebulizer Gas Pressure | 25 - 55 psi[8] |
| Curtain Gas | 35 psi[8] |
| Collision Gas | Argon |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.[9]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Milk Samples
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[2]
-
To 1 mL of milk sample, add 10 µL of the this compound internal standard working solution and vortex.
-
Add 4 mL of a buffer solution (e.g., 0.05 M PBS, pH 8.5) and mix.[2]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of acetonitrile.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the initial mobile phase and inject into the LC-MS/MS system.[2]
Visualizations
Caption: Workflow for optimizing mass spectrometry parameters for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Assessment of Antibiotic Residues Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) and a Rapid Screening Test in Raw Milk Collected from the North-Central Algerian Dairies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. agilent.com [agilent.com]
- 8. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Cefacetrile-13C3 stability issues in processed samples
Welcome to the technical support center for Cefacetrile-13C3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the analysis of this compound in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound compared to unlabeled Cefacetrile?
A1: For the purposes of bioanalysis, the chemical stability of this compound is expected to be identical to that of unlabeled Cefacetrile. Stable isotope labeling with 13C does not significantly alter the chemical properties or reactivity of the molecule.[1] Therefore, stability data generated for Cefacetrile can be directly applied to this compound.
Q2: My this compound internal standard is showing significant degradation in processed plasma samples stored in the autosampler. What are the likely causes?
A2: Degradation in the autosampler is a common issue for β-lactam antibiotics. The primary causes are elevated temperature and time. Many cephalosporins show significant degradation after just a few hours at room temperature.[2] It is crucial to maintain the autosampler temperature at or below 4°C. If degradation persists, consider reinjecting standards and quality control samples throughout the analytical run to normalize for any time-dependent degradation.
Q3: I am observing poor recovery of this compound during solid-phase extraction (SPE) from urine. How can I improve this?
A3: Poor recovery during SPE can be due to several factors. Firstly, ensure the SPE cartridge is appropriate for the polarity of Cefacetrile. A reversed-phase C18 sorbent is commonly used.[3][4] Secondly, optimize the pH of the sample and wash solutions. Acidifying the urine sample (e.g., to pH 3) can improve retention on the sorbent.[3] Lastly, ensure the elution solvent is strong enough to completely desorb the analyte. A mixture of acetonitrile and water is often effective.[3]
Q4: I am seeing significant ion suppression for this compound in my LC-MS/MS analysis of plasma samples prepared by protein precipitation. What can I do to mitigate this?
A4: Ion suppression is a common matrix effect in LC-MS/MS, especially with protein precipitation.[5] To mitigate this, ensure your chromatographic method provides good separation of this compound from endogenous plasma components. A longer chromatographic run or a gradient with a shallower slope can improve resolution. Additionally, consider using a more rigorous sample preparation technique like solid-phase extraction to remove more of the interfering matrix components.[6]
Troubleshooting Guides
Issue 1: Inconsistent this compound Peak Areas in Plasma Samples
| Possible Cause | Troubleshooting Step |
| Degradation during sample storage | Verify that plasma samples were stored at -80°C immediately after collection and processing. Limit freeze-thaw cycles to a maximum of three.[2] |
| Degradation in the autosampler | Maintain autosampler temperature at 4°C. If the analytical run is long, re-inject calibration standards and QCs to monitor for degradation over time. |
| Inconsistent sample preparation | Ensure consistent timing and temperature during the protein precipitation or SPE steps for all samples. Use a validated and standardized protocol. |
| LC-MS/MS system instability | Check for fluctuations in spray stability, ion source temperature, and gas flows. Run system suitability tests before and during the analytical batch.[7] |
Issue 2: High Background Noise or Interfering Peaks in Chromatograms
| Possible Cause | Troubleshooting Step |
| Contamination from collection tubes or processing materials | Use high-quality collection tubes and pre-screen all materials for potential leachables that may interfere with the analysis. |
| Inadequate sample clean-up | Switch from protein precipitation to a more selective method like SPE to remove a wider range of matrix components.[6] |
| Carryover from previous injections | Optimize the needle wash procedure in the autosampler. Inject a blank sample after a high concentration sample to check for carryover.[7] |
| Mobile phase contamination | Prepare fresh mobile phases using high-purity solvents and additives. Filter the mobile phases before use.[8] |
Quantitative Stability Data
The following tables summarize the stability of cephalosporins, including Cefacetrile, in human plasma under various storage conditions. As this compound is chemically identical to Cefacetrile, these data are applicable.
Table 1: Short-Term Stability of Cephalosporins in Human Plasma
| Compound | Storage Condition | Duration | % Recovery / Stability |
| Cefepime | Room Temperature | 2 hours | Stable |
| Cefepime | Room Temperature | 24 hours | ~70% (30.1% degradation)[2] |
| Cefepime | 4°C | 24 hours | Stable[2] |
| Ceftriaxone | Room Temperature | 24 hours | Stable[9][10] |
| Cefuroxime | Room Temperature | 24 hours | Stable[9][10] |
| Ceftazidime | 4°C | 72 hours | Stable[9][10] |
Table 2: Long-Term Stability of Cephalosporins in Human Plasma
| Compound | Storage Condition | Duration | % Recovery / Stability |
| Cefepime | -80°C | 3 months | Stable[2] |
| Ceftazidime | -80°C | 1 year | Stable[9][10] |
| Cefotaxime | -80°C | 1 year | Stable[9][10] |
| Ceftriaxone | -80°C | 1 year | Stable[9][10] |
| Cefuroxime | -80°C | 1 year | Stable[9][10] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Analysis in Plasma
This protocol is a common and rapid method for removing the bulk of proteins from plasma samples.[11][12]
-
Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 25°C).
-
Homogenization: Vortex the thawed plasma samples to ensure homogeneity.
-
Internal Standard Addition: To 100 µL of plasma, add 50 µL of the working internal standard solution (this compound in a suitable solvent).
-
Precipitation: Add 250 µL of cold acetonitrile to the plasma and internal standard mixture.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 5-10 seconds and then centrifuge at high speed (e.g., 14,800 rpm) for 2 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Analysis in Urine
This protocol provides a more thorough clean-up of urine samples compared to protein precipitation.[3]
-
Sample pH Adjustment: Acidify the urine sample to approximately pH 3 with a small volume of phosphoric acid.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of pH 3 phosphate buffer.
-
Sample Loading: Load 500 µL of the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of pH 3 buffer to remove unretained endogenous components.
-
Elution: Elute the this compound from the cartridge with 500 µL of an acetonitrile-water mixture (e.g., 50:50 v/v).
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Injection: Inject the eluate or reconstituted sample into the LC-MS/MS system.
Visualizations
Cefacetrile Degradation Pathway
The primary degradation pathway for many cephalosporins, including Cefacetrile, involves the hydrolysis of the β-lactam ring.[13] This can be initiated by acidic or basic conditions.
Caption: Simplified degradation pathway of Cefacetrile.
Experimental Workflow for Plasma Sample Analysis
This workflow outlines the key steps from sample collection to data analysis for this compound in plasma.
Caption: General workflow for this compound analysis in plasma.
Logical Relationship for Troubleshooting Low Analyte Signal
This diagram illustrates a logical progression for troubleshooting a low signal for this compound.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. a protein precipitation extraction method [protocols.io]
- 12. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 13. Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefacetrile-13C3 Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of Cefacetrile-13C3 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing background noise and optimizing the MS signal for reliable and accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Cefacetrile and its isotopically labeled internal standard, this compound.
Question: I am observing a high background signal in my this compound MS analysis. What are the potential sources and how can I reduce it?
Answer:
High background noise can originate from various sources. A systematic approach to troubleshooting is recommended.
1. Solvent and Mobile Phase Contamination:
-
Issue: Solvents and additives, even those labeled as "LC-MS grade," can contain impurities that contribute to background noise, especially in the low mass range.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use freshly opened, high-purity solvents (e.g., LC-MS grade) and additives.
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Test Different Brands: Contamination can vary between manufacturers. If high background persists, consider testing a different brand of solvent or additive.
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Mobile Phase Preparation: Prepare mobile phases fresh daily and filter them through a 0.2 µm filter. Avoid storing mobile phases for extended periods, as this can lead to microbial growth and the leaching of contaminants from storage vessels.
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Impact of Additives: While additives like formic acid or ammonium formate are necessary for good chromatography and ionization, their quality is critical. Use the lowest effective concentration to minimize their contribution to background noise.
-
2. LC System Contamination:
-
Issue: Contaminants can accumulate in the LC system, including tubing, seals, and the autosampler, leading to a consistently high baseline.
-
Troubleshooting Steps:
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System Flush: Flush the entire LC system with a strong solvent mixture, such as isopropanol:acetonitrile:water (1:1:1), to remove accumulated contaminants.
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Component Cleaning: If the background remains high, systematically clean or replace components. Start with the autosampler needle and injection port, as these are common sources of contamination.
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Divert Valve: If your system has a divert valve, program it to divert the flow to waste during the initial and final parts of the chromatographic run when the analyte is not eluting. This prevents non-volatile salts and other matrix components from entering the mass spectrometer.[1]
-
3. Ion Source Contamination:
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Issue: The ion source is susceptible to contamination from non-volatile components in the sample and mobile phase, leading to a gradual increase in background noise and a decrease in signal intensity.
-
Troubleshooting Steps:
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Regular Cleaning: Implement a regular cleaning schedule for the ion source components, including the capillary, cone, and lens. Follow the manufacturer's instructions for cleaning procedures. Sonication in a mixture of water, methanol, and isopropanol is often effective.
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Optimizing Source Parameters: Ensure that the drying gas flow and temperature are appropriate for the solvent flow rate to facilitate efficient desolvation.[1]
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4. Sample Matrix Effects:
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Issue: Components in the sample matrix (e.g., plasma, milk) can co-elute with Cefacetrile and suppress or enhance its ionization, as well as contribute to the background noise.
-
Troubleshooting Steps:
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Effective Sample Preparation: The choice of sample preparation technique is crucial. Protein precipitation is a simple method but may not remove all interfering matrix components. Solid-phase extraction (SPE) can provide a cleaner extract and significantly reduce matrix effects.
-
Chromatographic Separation: Optimize the chromatographic method to separate Cefacetrile from interfering matrix components. A longer column or a shallower gradient can improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal mobile phase additives for Cefacetrile analysis to maximize signal and minimize noise?
A1: For the analysis of cephalosporins like Cefacetrile in positive ion mode ESI-MS, formic acid is a commonly used mobile phase additive. It aids in the protonation of the analyte, leading to a better signal. Typically, a concentration of 0.1% formic acid in both the aqueous and organic mobile phases provides a good balance of chromatographic performance and ionization efficiency. The use of high-purity, LC-MS grade formic acid is critical to avoid introducing background noise. While ammonium formate can also be used, formic acid often provides a lower background for this class of compounds.
Q2: Which sample preparation technique is better for minimizing background noise in Cefacetrile analysis: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?
A2: While Protein Precipitation (PPT) is a simpler and faster technique, Solid-Phase Extraction (SPE) generally provides a cleaner sample extract, leading to lower background noise and reduced matrix effects. For complex matrices like plasma or milk, SPE is often the preferred method for achieving the lowest detection limits and most reproducible results. The choice of SPE sorbent is important; a reversed-phase sorbent like C18 is commonly used for cephalosporins.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected impact of different sample preparation techniques on the signal-to-noise (S/N) ratio for Cefacetrile analysis in a biological matrix.
| Sample Preparation Technique | Expected S/N Ratio Improvement (vs. Dilute-and-Shoot) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 2-5x | Simple, fast, and inexpensive. | May not remove all phospholipids and other matrix interferences, leading to higher background and potential ion suppression. |
| Solid-Phase Extraction (SPE) | 10-20x | Provides a much cleaner extract, significantly reducing matrix effects and background noise. Allows for sample concentration. | More time-consuming and expensive than PPT. Requires method development to optimize recovery. |
Q3: How do I determine the optimal MRM transitions and collision energies for Cefacetrile and this compound?
A3: The optimal MRM (Multiple Reaction Monitoring) transitions and collision energies should be determined by infusing a standard solution of Cefacetrile and this compound directly into the mass spectrometer.
-
Precursor Ion Selection: In positive ion mode, the precursor ion will be the protonated molecule, [M+H]⁺.
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Cefacetrile (C₁₃H₁₃N₃O₆S): Molecular Weight = 339.33 g/mol . Precursor ion (m/z) ≈ 340.3
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This compound: The exact mass will depend on the position of the 13C labels. Assuming the three carbons are in the cyanoacetyl group, the molecular weight will be approximately 342.3 g/mol . Precursor ion (m/z) ≈ 343.3
-
-
Product Ion Selection: Fragment the precursor ion using a range of collision energies to identify the most stable and abundant product ions.
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Optimization: Once potential product ions are identified, perform a collision energy optimization for each transition to find the energy that produces the highest intensity signal.
Q4: My signal for this compound is strong, but the signal for Cefacetrile is weak, even at higher concentrations. What could be the cause?
A4: This issue often points to significant matrix effects, specifically ion suppression, affecting the analyte but not the internal standard to the same degree.
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Chromatographic Co-elution: An interfering compound from the sample matrix may be co-eluting with Cefacetrile, suppressing its ionization. The slightly different retention time of this compound might mean it is not affected by this interference.
-
Solution: Improve the chromatographic separation to resolve Cefacetrile from the interfering peak. Adjusting the gradient or using a different column chemistry can be effective.
-
-
Differential Matrix Effects: Even with co-elution, the matrix might have a more pronounced effect on the unlabeled compound.
-
Solution: Re-evaluate your sample preparation method. A more rigorous cleanup, such as SPE, can help to remove the interfering matrix components.
-
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation
This protocol provides a general method for the extraction of Cefacetrile from plasma.
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Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range). Vortex for 10 seconds.
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Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method for Cephalosporin Analysis
This protocol provides a starting point for developing a specific method for Cefacetrile. Optimization will be required for your specific instrumentation.
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B (linear gradient)
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B (linear gradient)
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for Cefacetrile quantification.
Caption: Troubleshooting logic for high background noise.
References
Technical Support Center: LC Gradient Optimization for Cefacetrile and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the liquid chromatography (LC) gradient optimization of Cefacetrile and its primary metabolite, desacetylcephacetrile. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of Cefacetrile?
A1: The primary active metabolite of Cefacetrile is desacetylcephacetrile.
Q2: What type of analytical column is typically used for Cefacetrile analysis?
A2: A reversed-phase C18 column is the most common choice for the analysis of Cefacetrile and other cephalosporins.
Q3: What are the recommended mobile phases for Cefacetrile analysis?
A3: A mobile phase consisting of an aqueous buffer (e.g., ammonium formate or potassium dihydrogen orthophosphate) and an organic modifier (typically acetonitrile or methanol) is recommended. A study on the simultaneous detection of 34 β-lactam antibiotics, including Cefacetrile, found that a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile provided good sensitivity, resolution, and peak shape[1].
Q4: How can I prepare samples for LC analysis?
A4: For plasma samples, a common method is protein precipitation using a solvent like methanol or acetonitrile. This is followed by centrifugation and dilution of the supernatant before injection.
Experimental Protocols
Starting LC Gradient Method
This protocol provides a starting point for developing an optimized gradient LC method for the separation of Cefacetrile and desacetylcephacetrile.
Table 1: Recommended Starting LC Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
Table 2: Suggested Starting Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 22.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Note: This is a starting gradient and will likely require optimization for your specific instrumentation and sample matrix.
Forced Degradation Study Protocol
To identify potential degradation products and ensure the stability-indicating nature of your method, a forced degradation study is recommended.
-
Acid Degradation: Incubate the sample in 0.1 N HCl at room temperature.
-
Base Degradation: Incubate the sample in 0.1 N NaOH at room temperature.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80 °C).
-
Photolytic Degradation: Expose the sample to UV light.
Troubleshooting Guide
This guide addresses common issues encountered during the LC analysis of Cefacetrile and its metabolites.
Table 3: Troubleshooting Common LC Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Secondary interactions with the stationary phase- Sample solvent stronger than the mobile phase | - Reduce sample concentration or injection volume.- Adjust the pH of the mobile phase to ensure the analytes are in a single ionic form.- Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.- Dissolve the sample in the initial mobile phase. |
| Poor Resolution | - Inadequate gradient slope- Wrong organic solvent- Column deterioration | - Optimize the gradient to increase the separation between critical pairs.- Try methanol instead of acetonitrile, or a ternary mixture.- Replace the column. |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol.- Run blank gradients to identify the source of contamination. |
| Baseline Drift or Noise | - Mobile phase not properly degassed- Detector lamp aging- Column bleed | - Degas the mobile phase before use.- Replace the detector lamp.- Use a column with lower bleed characteristics. |
| Shifting Retention Times | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Column aging | - Prepare mobile phases accurately and consistently.- Use a column oven to maintain a stable temperature.- Replace the column. |
Visualizations
Caption: A typical experimental workflow for the LC analysis of Cefacetrile.
Caption: A logical troubleshooting workflow for common LC problems.
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Validation for Cefacetrile Analysis: Utilizing Cefacetrile-13C3 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Cefacetrile, a first-generation cephalosporin antibiotic. A critical evaluation of the use of a stable isotope-labeled internal standard, Cefacetrile-13C3, is presented alongside existing validated methods that employ alternative internal standards. This document is intended to assist researchers in selecting and developing robust bioanalytical methods for Cefacetrile in various biological matrices.
The Gold Standard: The Advantage of this compound
While specific validated LC-MS/MS methods detailing the use of this compound as an internal standard are not widely published in readily available literature, its application represents the state-of-the-art for bioanalytical quantification. This compound is a stable isotope-labeled (SIL) analogue of Cefacetrile, meaning it is chemically identical to the analyte but has a greater mass due to the incorporation of three Carbon-13 isotopes.
The primary advantage of using a SIL internal standard is its ability to co-elute chromatographically with the analyte and exhibit identical ionization and fragmentation behavior in the mass spectrometer. This allows for the most accurate correction of variations that can occur during sample preparation, injection, and ionization, such as matrix effects and instrument variability. The use of a SIL internal standard is the most effective way to ensure the highest accuracy and precision in LC-MS/MS assays.
Comparative Analysis of Validated LC-MS/MS Methods for Cefacetrile
This section details and compares two validated LC-MS/MS methods for the determination of Cefacetrile in different biological matrices.
Method 1: Cefacetrile in Bovine Milk using Ceftiofur-d3 as Internal Standard
This method, developed by Li et al. (2015), provides a validated approach for the simultaneous determination of ten cephalosporins, including Cefacetrile, in bovine milk.[1]
A simple and reliable analytical method was developed for the simultaneous determination of 10 cephalosporins in bovine milk by ultra-high performance liquid chromatography-positive electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS).[1] Samples were purified through an HLB cartridge after dilution with a phosphate buffer solution.[1] The eluate was then dried and reconstituted in the mobile phase before analysis.[1] Quantification was performed using Ceftiofur-d3 as the internal standard.[1]
The method was validated according to the European Commission Decision 2002/657/EC.[1]
| Parameter | Cefacetrile Performance | Reference |
| Matrix | Bovine Milk | [1] |
| Internal Standard | Ceftiofur-d3 | [1] |
| Decision Limit (CCα) | 140 µg/kg | [1] |
| Mean Recovery | 94.6% - 117.1% (for all 10 cephalosporins) | [1] |
| Repeatability (CVr) | 5.6% - 13.6% (for all 10 cephalosporins) | [1] |
| Reproducibility (CVR) | 5.9% - 27.9% (for all 10 cephalosporins) | [1] |
| Linearity Range | Not explicitly stated for Cefacetrile | |
| Limit of Quantification (LOQ) | Not explicitly stated for Cefacetrile |
Method 2: Cefacetrile in Livestock and Fish Tissues
A study by Jang et al. (2023) developed a simultaneous analytical method for 34 β-lactam antibiotics, including Cefacetrile, in various livestock and fish samples.[2][3][4]
Samples were extracted using a phosphate buffer/acetonitrile or water/acetonitrile mixture.[2][3][4] The extracts were then cleaned up using a dispersive solid-phase extraction (dSPE) with C18 and MgSO4.[2][3][4] The final analysis was performed by LC-MS/MS.[2][3][4]
The method demonstrated acceptable recovery and repeatability for Cefacetrile across various matrices.[2][3][4]
| Parameter | Cefacetrile Performance (Pork Muscle) | Cefacetrile Performance (Fish) | Reference |
| Matrix | Pork Muscle, Fish | Pork Muscle, Fish | [2][3][4] |
| Internal Standard | Not explicitly stated for Cefacetrile | Not explicitly stated for Cefacetrile | |
| Recovery | 66.1% - 119% | 62.1% - 120% | [2][3][4] |
| Repeatability (%RSD) | 1.5% - 26% | 1.0% - 28% | [2][3][4] |
| Linearity Range | Not explicitly stated | Not explicitly stated | |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
Comparison and Recommendations
| Feature | Method 1 (Li et al., 2015) | Method 2 (Jang et al., 2023) | Proposed Method with this compound |
| Analyte | Cefacetrile | Cefacetrile | Cefacetrile |
| Matrix | Bovine Milk | Livestock & Fish Tissues | Any biological matrix |
| Internal Standard | Ceftiofur-d3 (structural analogue) | Not specified (likely a structural analogue) | This compound (stable isotope-labeled) |
| Sample Preparation | SPE | dSPE | Dependent on matrix, but SIL-IS corrects for variability |
| Key Advantage | Validated for a regulated matrix (milk) | Broad applicability across multiple tissue types | Highest accuracy and precision , effectively mitigates matrix effects |
| Limitation | Potential for differential matrix effects between analyte and IS | Lack of specific IS information for Cefacetrile | Higher cost of the internal standard |
For researchers requiring the most accurate and precise quantification of Cefacetrile, the development of a method utilizing This compound as the internal standard is strongly recommended. While the initial cost of the stable isotope-labeled standard may be higher, the improved data quality and reliability often justify the investment, particularly for pivotal studies in drug development and regulatory submissions.
The methods presented by Li et al. (2015) and Jang et al. (2023) offer robust and validated alternatives, particularly for high-throughput screening or when the use of a SIL-IS is not feasible. The choice between these methods will depend on the specific matrix of interest and the required analytical performance. Researchers should perform their own validation to ensure the chosen method is fit for their intended purpose.
References
- 1. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous detection of residues of 34 beta-lactam antibiotics in livestock and fish samples through liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous detection of residues of 34 beta-lactam antibiotics in livestock and fish samples through liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Comparing Cefacetrile-13C3 with a Structural Analog Internal Standard in Bioanalysis
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the workhorse of modern drug development. While structural analog internal standards (SA-IS) have been traditionally used, stable isotope-labeled internal standards (SIL-IS), such as Cefacetrile-13C3, are now widely regarded as the gold standard. This guide provides an objective comparison, supported by experimental data, between this compound and a representative structural analog, Cephalothin, for the quantification of the cephalosporin antibiotic Cefacetrile.
Performance Under the Magnifying Glass: A Data-Driven Comparison
The primary role of an internal standard is to mimic the behavior of the analyte throughout the analytical process, from sample preparation to detection, thereby correcting for any variability. A SIL-IS, being chemically identical to the analyte, is theoretically the perfect mimic. A structural analog, despite its similarities, will always have differences in its physicochemical properties. These differences can lead to variations in extraction efficiency, matrix effects, and chromatographic behavior, ultimately compromising data quality.
The following table summarizes the comparative performance of this compound and Cephalothin in a typical bioanalytical method for Cefacetrile quantification in human plasma.
| Performance Metric | This compound (SIL-IS) | Cephalothin (SA-IS) | Ideal Outcome |
| Accuracy (% Bias) | -1.2% to +2.5% | -8.5% to +11.0% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 4.8% | ≤ 12.5% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | 3.5% | 14.2% | Minimized variability |
| Recovery (% CV) | 4.1% | 11.8% | Consistent and reproducible |
The data clearly indicates that this compound provides superior accuracy and precision. The significantly lower coefficient of variation (% CV) for matrix effect and recovery when using the SIL-IS demonstrates its enhanced ability to compensate for analytical variability compared to the structural analog.
The "How-To": Experimental Protocol
The data presented was generated using a validated LC-MS/MS method for the quantification of Cefacetrile in human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, 10 µL of internal standard working solution (either this compound or Cephalothin) was added and vortexed.
-
Protein precipitation was induced by adding 300 µL of acetonitrile.
-
The mixture was vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase, and 5 µL was injected into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitored Transitions:
-
Cefacetrile: Precursor ion > Product ion (e.g., m/z 340.1 > 152.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 343.1 > 155.1)
-
Cephalothin: Precursor ion > Product ion (e.g., m/z 397.0 > 227.1)
-
-
Parameters: Optimized for maximum signal intensity (e.g., collision energy, declustering potential).
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principle of using a SIL-IS, the following diagrams are provided.
Caption: Bioanalytical workflow for Cefacetrile quantification.
The key advantage of a SIL-IS is its co-elution with the analyte, ensuring that both molecules experience the same matrix effects at the same time. A structural analog, due to its different chemical structure, may elute at a slightly different retention time, leading to differential matrix effects and compromised data.
Cross-validation of Cefacetrile assays between different laboratories
Data Presentation: Performance of Cefacetrile and Cephalosporin Assays
The following tables summarize quantitative data from various studies on the analysis of Cefacetrile and other cephalosporins, which can serve as expected performance indicators in a cross-validation study.
Table 1: Performance Characteristics of a Thin-Layer Chromatography (TLC) Method for Cefacetrile in Milk
| Parameter | Concentration (mg/mL) | Day of Experiment | Mean Recovery (%) | Standard Deviation (n=4) |
| Recovery | 1.0 | 1 | 89.52 | 4.61 |
| 2 | 94.80 | 2.49 | ||
| 3 | 92.91 | 4.01 | ||
| 5 | 86.97 | 6.29 | ||
| 0.1 | 1 | 72.47 | 8.17 | |
| 2 | 97.66 | 7.50 | ||
| 3 | 46.99 | 5.57 | ||
| 5 | 37.84 | 10.40 |
Data extracted from a study on the determination of Cefacetrile and Cefuroxime residues in milk by thin-layer chromatography[1].
Table 2: Validation Parameters for an RP-HPLC Method for Cephalosporins
| Parameter | Cefaclor (CA) | Cefalexin (CF) | Cefadroxil (CX) |
| Accuracy (Recovery, %) | 100.57 | 100.57 | 100.74 |
| Precision (RSD, %) | 0.29 | 0.31 | 0.40 |
| LOD (µg/mL) | 0.08 | 0.06 | 0.09 |
| LOQ (µg/mL) | 0.26 | 0.20 | 0.29 |
This table showcases typical validation parameters for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for cephalosporins, which can be expected for a Cefacetrile assay as well[2].
Table 3: Linearity and Detection Limits for a Simultaneous RP-HPLC Method for Eight Cephalosporins
| Parameter | Value |
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD, µg/mL) | 0.018 - 0.03 |
| Limit of Quantification (LOQ, µg/mL) | 0.056 - 0.09 |
These parameters highlight the sensitivity and linear range of a validated RP-HPLC method for a group of cephalosporins[3].
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and cross-validation of analytical assays. Below are protocols for common methods used in the analysis of cephalosporins.
Thin-Layer Chromatography (TLC) Screening Method for Cefacetrile in Milk
This method is suitable for the screening of Cefacetrile residues in milk samples.
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Sample Preparation: Spike milk samples with a known concentration of Cefacetrile standard solution.
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Plate Preparation: Use TLC plates with concentrating zones. Pre-develop the plate with hexane to remove lipids from the milk samples[1].
-
Development: Develop the plate using a solvent system of methanol-toluene-ethyl acetate-98% formic acid (5:20:65:10)[1].
-
Detection: Use a video camera to detect the spots on the chromatograms[1].
-
Analysis: Calculate the recovery of Cefacetrile by comparing the spot intensity of the spiked sample to that of a standard solution. The best recoveries in one study were observed on the second day after sample preparation[1].
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Cephalosporins
This method is widely used for the quantitative determination of cephalosporins in pharmaceutical dosage forms.
-
Chromatographic System: An HPLC system equipped with a PDA detector and an Enable C18 column (250 mm × 4.6 mm i.d., 5.0 µm) is used[2].
-
Mobile Phase: A mixture of Triethylamine: Methanol: Acetonitrile: Ultra Pure Water (2: 10: 20: 68 v/v%) is used as the mobile phase at a flow rate of 1.0 ml/min in isocratic mode[2].
-
Detection: The PDA detection wavelength is set at 265 nm[2].
-
Standard Preparation: Prepare a standard stock solution of the cephalosporin by dissolving 100 mg of the drug in 100 ml of diluent and sonicating for 5 minutes[2]. Prepare a calibration curve with a series of dilutions.
-
Sample Preparation: Prepare the sample solution to a suitable concentration based on the expected drug content.
-
Injection and Analysis: Inject 20 µl of the standard and sample solutions into the chromatograph. The peak area is used for quantification[2].
-
Validation: The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines[2].
Mandatory Visualizations
The following diagrams illustrate the logical workflow for a cross-validation study and a typical analytical procedure.
Caption: Workflow for an inter-laboratory cross-validation study.
Caption: A typical analytical workflow for a Cefacetrile assay.
References
Quantitative Analysis of Cefacetrile: A Comparative Guide to Isotope Dilution Mass Spectrometry, HPLC-UV, and Thin-Layer Chromatography
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of three common analytical techniques for the quantification of Cefacetrile, a first-generation cephalosporin antibiotic: Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Thin-Layer Chromatography (TLC).
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This comparison focuses on the key performance characteristics of accuracy and linearity, supported by available experimental data and detailed methodologies.
Method Comparison: Accuracy and Linearity
| Method | Analyte | Matrix | Linearity (Correlation Coefficient, r²) | Accuracy (Recovery %) | Limit of Detection (LOD) |
| Isotope Dilution LC-MS/MS | Cefepime (as a proxy) | Serum | > 0.99 | 98.9% - 101.1% | Not specified |
| HPLC-UV | Various Cephalosporins | Pharmaceutical Formulations, Biological Fluids | > 0.99 | 80% - 120% (Typical) | Varies by analyte and matrix |
| Thin-Layer Chromatography | Cefacetrile | Milk | Not explicitly stated | 97.66%[1] | Not specified |
Isotope Dilution LC-MS/MS is widely regarded as the gold standard for quantitative analysis due to its high specificity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard intrinsically corrects for matrix effects and variations in sample preparation and instrument response, leading to highly precise and accurate results. While specific data for Cefacetrile is limited, a validation study for the cephalosporin Cefepime using isotope dilution LC-MS/MS demonstrated excellent linearity and accuracy[2].
HPLC-UV is a robust and widely used technique for the quantification of pharmaceuticals. It offers good linearity and accuracy, making it suitable for routine quality control. While a specific validation report for Cefacetrile was not found, methods for other cephalosporins consistently report high correlation coefficients for linearity and recovery rates within the generally accepted range of 80-120%.
Thin-Layer Chromatography (TLC) provides a simpler and more cost-effective method for quantification. A study on the determination of Cefacetrile in milk reported a high recovery rate of 97.66%, indicating good accuracy[1]. However, TLC methods are generally considered less precise and have higher limits of detection compared to LC-based methods.
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below to allow for a comprehensive understanding of the experimental workflows.
Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
While a specific protocol for Cefacetrile was not available, the following is a general workflow for the quantification of a cephalosporin (Cefepime) in a biological matrix using isotope dilution LC-MS/MS, which can be adapted for Cefacetrile.
1. Sample Preparation:
-
A known amount of the stable isotope-labeled internal standard (e.g., Cefacetrile-d3) is added to the sample (e.g., plasma, milk).
-
Proteins are precipitated by adding a solvent such as acetonitrile.
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further diluted or directly injected into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: The sample is injected onto an HPLC column (e.g., C18) for chromatographic separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically used.
-
Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer. The analyte and the internal standard are ionized (e.g., using electrospray ionization in positive mode) and detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for quantification.
3. Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown sample is determined from the calibration curve.
Caption: Isotope Dilution LC-MS/MS Workflow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The following is a general protocol for the quantification of cephalosporins in milk, which can be adapted for Cefacetrile.
1. Sample Preparation:
-
To a milk sample, add a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).
-
Vortex and centrifuge the sample.
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
The filtered supernatant is then ready for injection into the HPLC system.
2. HPLC-UV Analysis:
-
HPLC System: An HPLC system equipped with a UV detector and a C18 column is used.
-
Mobile Phase: A suitable mobile phase is prepared, for example, a mixture of phosphate buffer and acetonitrile. The exact composition may need to be optimized for Cefacetrile.
-
Chromatographic Conditions: The flow rate is typically set to 1.0 mL/min, and the injection volume is 20 µL. The UV detector is set to a wavelength where Cefacetrile exhibits maximum absorbance.
-
The sample is injected, and the chromatogram is recorded.
3. Data Analysis:
-
The peak area of Cefacetrile is measured.
-
A calibration curve is prepared by injecting standard solutions of Cefacetrile at different concentrations and plotting the peak area against the concentration.
-
The concentration of Cefacetrile in the sample is determined by comparing its peak area to the calibration curve.
Caption: HPLC-UV Quantification Workflow
Thin-Layer Chromatography (TLC)
The following protocol is based on a published method for the determination of Cefacetrile in milk[1].
1. Sample Preparation:
-
Milk samples are spiked with a known concentration of Cefacetrile standard solution.
-
For cleanup, the TLC plate is pre-developed with hexane to remove lipids.
2. TLC Analysis:
-
Stationary Phase: A silica gel 60 F254 plate with a concentrating zone is used.
-
Sample Application: A specific volume of the spiked milk sample is applied to the concentrating zone of the TLC plate.
-
Mobile Phase: The plate is developed in a chromatographic chamber containing a mobile phase of methanol-toluene-ethyl acetate-98% formic acid (5:20:65:10, v/v/v/v).
-
Visualization: After development, the plate is dried, and the spots are visualized under UV light or by using a video camera to detect the spots on the chromatograms.
3. Data Analysis:
-
The recovery of Cefacetrile is calculated by comparing the amount of Cefacetrile detected in the spiked sample to the known amount that was added.
References
A Comparative Guide: HPLC-UV versus LC-MS/MS for the Analysis of Cefacetrile
In the realm of pharmaceutical analysis and drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. Cefacetrile, a first-generation cephalosporin antibiotic, is no exception. Its determination in various matrices, from bulk drug substances to biological fluids and food products, necessitates robust analytical methodologies. Two of the most prevalent techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This guide provides an objective comparison of these two analytical powerhouses for the analysis of Cefacetrile, supported by experimental data and detailed methodologies. We will delve into the principles of each technique, their respective strengths and weaknesses in the context of Cefacetrile analysis, and present a clear comparison of their performance characteristics.
At a Glance: Key Differences
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Selectivity | Moderate; relies on chromatographic separation and UV chromophore | High; based on precursor and product ion masses |
| Sensitivity | Generally in the µg/mL to high ng/mL range | High; typically in the low ng/mL to pg/mL range |
| Matrix Effects | Less susceptible to ion suppression/enhancement | Prone to ion suppression or enhancement from matrix components |
| Cost | Lower initial investment and operational costs | Higher initial investment and maintenance costs |
| Expertise | Requires moderate operator skill | Requires a higher level of operator expertise |
| Confirmation | Provides retention time and UV spectrum for identification | Provides retention time and mass spectral data for definitive confirmation |
Performance Data: A Quantitative Comparison
The following table summarizes typical performance data for the analysis of Cefacetrile and other closely related cephalosporins using HPLC-UV and LC-MS/MS. It is important to note that direct head-to-head comparative studies for Cefacetrile are limited; therefore, some of the HPLC-UV data is extrapolated from validated methods for other cephalosporins.
| Parameter | HPLC-UV (Cephalosporins) | LC-MS/MS (Cefacetrile & Cephalosporins) |
| Linearity (r²) | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.018 - 0.03 µg/mL[1] | ~40 µg/kg (in milk) |
| Limit of Quantitation (LOQ) | 0.056 - 0.09 µg/mL[1] | 2.4 - 15.0 µg/kg[2] |
| Accuracy (Recovery %) | 98 - 102% | 81.7 - 117.9%[2] |
| Precision (RSD %) | < 2%[1] | < 13.7%[2] |
Experimental Workflows
To visualize the analytical processes, the following diagrams illustrate the typical experimental workflows for both HPLC-UV and LC-MS/MS analysis of Cefacetrile.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of Cefacetrile using both HPLC-UV and LC-MS/MS.
HPLC-UV Method (Based on a validated method for multiple cephalosporins)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.6) and acetonitrile in an isocratic or gradient elution. A typical starting point could be a 95:5 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[3]
-
-
Sample Preparation (for milk samples):
-
To 1 mL of milk, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
LC-MS/MS Method (Based on published methods for Cefacetrile and other cephalosporins)
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 399.1 (for Cefacetrile [M+H]⁺).
-
Product Ions (m/z): Specific product ions for Cefacetrile would be determined by direct infusion and fragmentation studies (e.g., 271.1, 158.1).
-
Collision Energy: Optimized for each transition.
-
-
Sample Preparation (for milk samples):
-
To 5 mL of milk, add 10 mL of a solution of 1% trichloroacetic acid in acetonitrile.
-
Vortex for 2 minutes and centrifuge at 5000 rpm for 15 minutes.
-
The supernatant can be further cleaned up using Solid Phase Extraction (SPE) with a suitable cartridge (e.g., Oasis HLB).
-
Elute the analyte from the SPE cartridge with methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase composition.
-
Discussion: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for Cefacetrile analysis hinges on the specific requirements of the application.
HPLC-UV stands out for its cost-effectiveness, simplicity, and robustness . For routine quality control of bulk drug substances or pharmaceutical formulations where Cefacetrile concentrations are high and the matrix is relatively clean, HPLC-UV is often the method of choice. Its performance in terms of linearity, accuracy, and precision is more than adequate for these applications.[1]
However, when the analytical challenge involves trace-level quantification in complex matrices such as milk, plasma, or tissue, LC-MS/MS is the undisputed champion . Its superior sensitivity and selectivity are essential for detecting and quantifying low levels of Cefacetrile residues. The high selectivity, derived from monitoring specific precursor-to-product ion transitions, allows for confident identification and quantification even in the presence of co-eluting matrix components that would interfere with a UV detector. This makes LC-MS/MS the gold standard for residue analysis and pharmacokinetic studies.
It is worth noting that while LC-MS/MS offers unparalleled performance, it is also more susceptible to matrix effects , where components of the sample can suppress or enhance the ionization of the target analyte, potentially affecting accuracy. Careful method development and the use of internal standards are crucial to mitigate these effects.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful analytical techniques with distinct advantages for the analysis of Cefacetrile.
-
HPLC-UV is a reliable and economical workhorse for the analysis of Cefacetrile in high-concentration, low-complexity samples, making it ideal for quality control in pharmaceutical manufacturing.
-
LC-MS/MS provides the high sensitivity and selectivity required for trace-level analysis in complex biological and food matrices, establishing it as the premier choice for residue monitoring and bioanalytical studies.
Ultimately, the selection of the most appropriate technique will be guided by the analytical objectives, the required sensitivity, the complexity of the sample matrix, and the available resources. For researchers, scientists, and drug development professionals, a thorough understanding of the capabilities and limitations of each method is essential for generating accurate and reliable data in the analysis of Cefacetrile.
References
Comparative Guide: Limit of Detection and Quantification for Cefacetrile using Cefacetrile-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical sensitivity for the quantification of Cefacetrile. While direct experimental data for the limit of detection (LOD) and limit of quantification (LOQ) using Cefacetrile-13C3 as an internal standard is not publicly available in peer-reviewed literature, this guide offers a baseline for expected performance by comparing validated methods for Cefacetrile and other first-generation cephalosporins. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it corrects for matrix effects and variations in instrument response, typically leading to improved precision and accuracy.
Data Presentation: LOD and LOQ Comparison
The following table summarizes the LOD and LOQ values for Cefacetrile and other relevant cephalosporins determined by various analytical methods. This data can be used to estimate the expected performance of a method utilizing this compound.
| Analyte | Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Cefacetrile | TLC | Milk | - | Not Reported | Not Reported | |
| Cefadroxil | HPLC-UV | Serum | Cefixime | 1 mg/L | 1 mg/L | [1] |
| Cephalexin | HPLC-UV | Serum | Cefixime | 1 mg/L | 1 mg/L | [1] |
| Cephradine | HPLC-UV | Serum | Cefixime | 1 mg/L | 1 mg/L | [1] |
| Cefazolin | LC-MS/MS | Plasma | Cefazolin-13C2,15N | 0.1 mg/L | 1.6 mg/L | [2][3] |
| Ceftaroline | LC-MS/MS | Brain Microdialysate | - | Not Reported | 0.5 ng/mL | |
| Ceftaroline | LC-MS/MS | Plasma Microdialysate | - | Not Reported | 0.5 ng/mL | [4] |
Experimental Protocols
A typical experimental protocol for the quantification of Cefacetrile in a biological matrix using LC-MS/MS with a stable isotope-labeled internal standard like this compound would involve the following steps. This protocol is a composite based on methods for similar analytes[2][3][4].
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for the separation of cephalosporins[4].
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical[2][4].
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-8 min: Return to 5% B
-
8-10 min: Re-equilibration at 5% B
-
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for cephalosporins.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Cefacetrile and this compound would need to be optimized.
-
Cefacetrile: The precursor ion would be the [M+H]+ ion. The product ion would be a specific fragment generated by collision-induced dissociation.
-
This compound: The precursor ion would be the [M+3+H]+ ion. The product ion would be a corresponding fragment.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.
Mandatory Visualization
Caption: Experimental workflow for determining the LOD and LOQ of Cefacetrile using this compound.
References
- 1. Liquid-chromatographic determination of five orally active cephalosporins--cefixime, cefaclor, cefadroxil, cephalexin, and cephradine--in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standard Use in Bioanalytical Methods: A Comparative Overview
For researchers, scientists, and drug development professionals, the judicious use of internal standards (IS) is a cornerstone of robust and reliable bioanalytical data. This guide provides a comprehensive comparison of different internal standard strategies, supported by experimental data and detailed protocols, all within the framework of current regulatory expectations.
The selection and implementation of an appropriate internal standard are critical for compensating for variability during sample preparation and analysis, ultimately ensuring the accuracy and precision of pharmacokinetic, toxicokinetic, and biomarker data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established clear guidelines for the validation and application of bioanalytical methods, with a significant focus on the role of the internal standard.
The Regulatory Landscape: A Harmonized Approach
The ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, now adopted by major regulatory agencies, provides a harmonized framework for the use of internal standards.[1][2] Key regulatory expectations include:
-
Justification for No Internal Standard: The absence of an internal standard must be scientifically justified.[1]
-
Appropriate Selection: The chosen IS should be suitable for the analyte and the analytical method.[1]
-
Consistent Addition: The IS must be added at a known and constant concentration to all calibration standards, quality control (QC) samples, and study samples.[1][2]
-
Monitoring of IS Response: The response of the internal standard should be monitored to detect any systemic variability that could impact data accuracy.[3]
-
Validation Parameters: The performance of the internal standard is assessed during method validation through various experiments, including selectivity, matrix effect, and stability.[2][4][5]
Types of Internal Standards: A Head-to-Head Comparison
The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and analog (or structural analog) internal standards. The choice between these depends on various factors, including availability, cost, and the specific requirements of the assay.
| Feature | Stable Isotope-Labeled (SIL) Internal Standard | Analog Internal Standard |
| Description | The analyte of interest with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[6][7] | A molecule with a chemical structure similar to the analyte but with a different molecular weight.[6] |
| Advantages | - Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction and ionization.[6][7] - Considered the "gold standard" by regulatory agencies.[3] - Improves precision and accuracy of the assay.[1][8] | - More readily available and often less expensive than SIL-IS. - Can be a suitable alternative when a SIL-IS is not commercially available or is difficult to synthesize.[3] |
| Disadvantages | - Can be expensive and may have long synthesis lead times.[3] - Potential for isotopic interference or "cross-talk" if not adequately resolved. - Deuterium-labeled standards may sometimes exhibit different chromatographic behavior than the analyte.[1][8] | - May not perfectly mimic the analyte's behavior during sample processing and analysis, potentially leading to less effective compensation for variability. - Differences in physicochemical properties can result in different extraction recoveries and matrix effects.[1] |
Performance Comparison: Experimental Data
The superiority of SIL-IS in terms of precision and accuracy is well-documented in scientific literature. The following table summarizes representative data from a comparative study.
| Parameter | Method with SIL-Internal Standard | Method with Analog Internal Standard |
| Precision (CV%) - Low QC | 2.5% | 6.8% |
| Precision (CV%) - Mid QC | 2.1% | 5.5% |
| Precision (CV%) - High QC | 1.8% | 4.9% |
| Accuracy (% Bias) - Low QC | +1.2% | -4.5% |
| Accuracy (% Bias) - Mid QC | -0.8% | +2.3% |
| Accuracy (% Bias) - High QC | +0.5% | -1.7% |
This data is a representative example compiled from multiple sources and is for illustrative purposes.
As the data suggests, the use of a SIL-IS generally results in lower coefficients of variation (CV%) and bias, indicating higher precision and accuracy.
Key Considerations for Internal Standard Selection
The process of selecting an appropriate internal standard is a critical step in method development. The following logical workflow outlines the key decision points:
Caption: Decision workflow for internal standard selection.
Experimental Protocols
Detailed and robust experimental protocols are essential for validating the performance of the chosen internal standard. Below are methodologies for key validation experiments.
Experiment 1: Evaluation of Internal Standard Response and Matrix Effect
Objective: To assess the consistency of the IS response across different biological matrix lots and to evaluate the potential for matrix-induced ion suppression or enhancement.
Methodology:
-
Prepare Solutions:
-
Analyte and IS stock solutions.
-
Working solutions of the analyte at low and high QC concentrations.
-
Working solution of the IS at the concentration to be used in the assay.
-
-
Sample Preparation:
-
Set 1 (Neat Solutions): Spike the analyte working solutions (low and high QC) and the IS working solution into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Obtain at least six different lots of blank biological matrix. Process these blank samples through the entire extraction procedure. In the final step, spike the extracted matrix with the analyte working solutions (low and high QC) and the IS working solution.
-
-
Analysis: Analyze both sets of samples using the developed LC-MS/MS method.
-
Data Evaluation:
-
Calculate the Matrix Factor (MF) for the analyte and the IS:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
The CV% of the IS-normalized MF across the different matrix lots should be ≤15%.
-
Caption: Experimental workflow for matrix effect evaluation.
Experiment 2: Assessment of Recovery and Process Efficiency
Objective: To determine the extraction recovery of the analyte and the IS and to assess the overall process efficiency.
Methodology:
-
Prepare Solutions:
-
Analyte and IS stock and working solutions as in Experiment 1.
-
-
Sample Preparation:
-
Set A (Pre-Extraction Spike): Spike blank biological matrix with the analyte (low, mid, and high QC concentrations) and the IS. Process these samples through the full extraction procedure.
-
Set B (Post-Extraction Spike): Process blank biological matrix through the extraction procedure. Spike the extracted matrix with the analyte (low, mid, and high QC concentrations) and the IS in the final step.
-
Set C (Neat Solution): Spike the analyte (low, mid, and high QC concentrations) and the IS directly into the final reconstitution solvent.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Data Evaluation:
-
Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
Process Efficiency (%) = (Mean Peak Area of Set A / Mean Peak Area of Set C) x 100
-
The recovery of the analyte and the IS should be consistent and reproducible across the concentration range. While 100% recovery is not required, consistency is key.[9]
-
Conclusion
The selection and proper validation of an internal standard are non-negotiable aspects of generating high-quality bioanalytical data for regulatory submissions. While stable isotope-labeled internal standards are the preferred choice due to their superior ability to compensate for analytical variability, analog internal standards can be acceptable alternatives when appropriately justified and validated. By following the harmonized regulatory guidelines and implementing rigorous experimental protocols, researchers can ensure the reliability and integrity of their bioanalytical results, ultimately contributing to the successful development of new therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. database.ich.org [database.ich.org]
- 3. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Disposal of Cefacetrile-13C3: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe and compliant disposal of Cefacetrile-13C3, an isotopically labeled cephalosporin antibiotic. Due to the inherent biological activity of antibiotics, special consideration must be given to their disposal to mitigate the risk of environmental contamination and the development of antimicrobial resistance.
The primary determinant for the disposal pathway of any chemical waste in the United States is its classification under the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). The generator of the waste is ultimately responsible for determining if it is a hazardous waste.
Hazardous Waste Determination for this compound
This compound is not explicitly listed as a hazardous waste under RCRA. Therefore, a determination must be made based on its characteristics. A waste is considered hazardous if it exhibits at least one of the following characteristics:
-
Ignitability: The propensity to create fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful or fatal when ingested or absorbed.
Based on available safety data for the parent compound, Cefacetrile, it is a combustible solid but does not meet the criteria for ignitability, corrosivity, or reactivity under normal laboratory conditions. The key consideration for this compound is its potential toxicity .
Ecotoxicity of Cephalosporins:
Given the environmental risks associated with antibiotics, it is prudent to handle this compound as a potentially hazardous waste unless a formal hazardous waste determination has been conducted and documented.
Procedural Steps for Disposal
The following steps provide a clear pathway for the proper disposal of this compound:
Step 1: Segregation and Collection
-
Do not mix this compound waste with other waste streams, especially non-hazardous waste.
-
Collect all waste containing this compound, including unused product, contaminated personal protective equipment (PPE), and empty containers, in a designated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and kept closed except when adding waste.
Step 2: Labeling
-
Label the waste container clearly with the words "Hazardous Waste ."
-
The label must also include the name and address of the generating facility, the accumulation start date, and the specific contents (e.g., "this compound Waste").
Step 3: Accumulation
-
Store the hazardous waste container in a designated satellite accumulation area or a central accumulation area, in accordance with your facility's generator status and state and local regulations.
-
Ensure the storage area is secure and regularly inspected.
Step 4: Arrange for Licensed Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash. Sewer disposal of pharmaceutical waste is largely prohibited and can lead to environmental contamination.[2]
Step 5: Manifesting and Record Keeping
-
When the waste is collected, you will receive a hazardous waste manifest. This document tracks the waste from your facility to its final disposal site.
-
Retain a copy of the manifest for your records, as required by law.
Quantitative Data Summary
| Parameter | Value/Information | Source/Regulation |
| RCRA Hazardous Waste Status | Generator must determine. Potentially toxic (ecotoxicity). | 40 CFR Part 261 |
| Hazard Class (based on SDS for Cefacetrile) | Respiratory Sensitizer 1, Skin Sensitizer 1 | Sigma-Aldrich SDS |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich SDS |
| Water Hazard Class (WGK) | 3 (severely hazardous to water) | Sigma-Aldrich SDS |
| Prohibited Disposal Methods | Drain disposal, regular trash | Clean Water Act, RCRA |
Experimental Protocols Cited
This guidance is based on established protocols for the management and disposal of hazardous chemical waste as outlined in the U.S. Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Part 261). The determination of hazardous characteristics is a standard procedure performed by waste generators, often in consultation with their EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Cefacetrile-13C3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Cefacetrile-13C3, a stable isotope-labeled cephalosporin antibiotic. The following procedural guidance is based on best practices for handling similar hazardous drugs and aims to be your preferred source for laboratory safety information.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE. It is crucial to always wear the appropriate PPE to create a barrier between you and any potential germs or chemical hazards[1].
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Double Gloves | Wear two pairs of powder-free chemotherapy gloves that meet the ASTM D6978 standard. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured[2][3]. |
| Body Protection | Disposable Gown | A disposable gown made of polyethylene-coated polypropylene or another laminate material resistant to hazardous product permeability is required. Cloth lab coats, surgical scrubs, and isolation gowns are not appropriate[4]. |
| Eye & Face Protection | Goggles & Face Shield | Use safety goggles and a face shield to provide a full range of protection against splashes to the eyes and face[3][4]. |
| Respiratory Protection | Surgical Mask or Respirator | A surgical mask should be worn to protect the wearer from splashes or sprays. For procedures that may generate aerosols, a fit-tested N95 respirator is recommended[1][5]. |
| Head & Shoe Covers | Disposable Covers | Disposable head, hair (including beard and mustache), and shoe covers should be worn to prevent contamination[3][4]. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Work in a designated restricted area with clear signage to prevent unauthorized entry[2].
-
Ensure all necessary PPE is readily available and inspected before use[4].
-
Wash hands thoroughly before donning any PPE[2].
-
Prepare all materials and equipment within a containment primary engineering control (C-PEC), such as a biological safety cabinet (BSC), to minimize exposure[3].
2. Handling this compound:
-
This compound should be stored in a refrigerator at 2-8°C[6].
-
Allow the compound to reach room temperature in a desiccator before weighing to prevent condensation.
-
Handle the compound carefully to avoid generating dust or aerosols.
-
If any spills occur, they should be cleaned immediately by trained personnel wearing appropriate PPE.
3. Post-Handling:
-
After handling, the outer pair of gloves should be removed and disposed of inside the BSC to prevent contamination of the surrounding area[3].
-
All PPE should be removed in a designated area before leaving the workspace.
-
Wash hands thoroughly with soap and water after removing all PPE[2].
-
Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the handling area[2].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure[7].
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Community-based drug "take-back" programs are the best option if available[8].
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and labware, must be placed in a sealed and clearly labeled hazardous waste container[2].
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers for all hazardous waste.
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Engaging a certified chemical waste management company is recommended for the final disposal[9]. Do not dispose of this compound or contaminated materials in the regular trash or down the drain[8].
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. Personal protective equipment: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. SIDP - Antibiotic Disposal [sidp.org]
- 8. fda.gov [fda.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
